Trichlorosilane
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
trichlorosilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl3HSi/c1-4(2)3/h4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHXKXAHOVTTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SiH](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3HSi, HSiCl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | TRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | TRICHLOROSILANE | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Trichlorosilane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Trichlorosilane | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 7 °F. Vapor and liquid cause burns. More dense than water. Vapors are heavier than air., Liquid, Colorless fuming liquid with a pungent odor; [ICSC], COLOURLESS VOLATILE FUMING LIQUID WITH PUNGENT ODOUR. | |
| Record name | TRICHLOROSILANE | |
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| Record name | Silane, trichloro- | |
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Boiling Point |
90 °F at 760 mmHg (USCG, 1999), 31.8 °C at 760 mm Hg, also reported as 36.5 °C /at 760 mm Hg/, 31.8 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |
| Record name | TRICHLOROSILANE | |
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| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |
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| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |
| Record name | TRICHLOROSILANE | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
greater than -58 °F (USCG, 1999), [ERG 2016] -14 °C, 7 °F (-14 °C) (Open cup), -27 °C c.c. | |
| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-109 | |
| Record name | TRICHLOROSILANE | |
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| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-109 | |
| Record name | Trichlorosilane | |
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| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-109 | |
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| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-109 | |
| Record name | TRICHLOROSILANE | |
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Solubility |
Sol in benzene, carbon disulfide, chloroform, carbon tetrachloride, Sol in ether, heptane, perchloroethylene, Solubility in water: reaction | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 1123 | |
| Record name | TRICHLOROSILANE | |
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| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 1123 | |
| Record name | TRICHLOROSILANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.344 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3417 at 20 °C/4 °C; 1.3830 at 0 °C/4 °C, Relative density (water = 1): 1.34 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |
| Record name | TRICHLOROSILANE | |
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| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |
| Record name | TRICHLOROSILANE | |
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Vapor Density |
4.67 (AIR= 1), Relative vapor density (air = 1): 4.7 | |
| Details | Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 49-131 | |
| Record name | TRICHLOROSILANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |
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| Details | Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 49-131 | |
| Record name | TRICHLOROSILANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
594.0 [mmHg], Vapor pressure, kPa at 20 °C: 65.8 | |
| Record name | Trichlorosilane | |
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Color/Form |
Colorless liquid | |
CAS No. |
10025-78-2 | |
| Record name | TRICHLOROSILANE | |
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| URL | https://cameochemicals.noaa.gov/chemical/1638 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Trichlorosilane | |
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| Record name | Trichlorosilane | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/trichlorosilane-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Silane, trichloro- | |
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Melting Point |
-197 °F (USCG, 1999), -126.5 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |
| Record name | TRICHLOROSILANE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |
| Record name | TRICHLOROSILANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |
| Record name | TRICHLOROSILANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Trichlorosilane Synthesis: Advanced Methodologies and Reaction Kinetics
Hydrochlorination of Metallurgical Grade Silicon
Si (s) + 3 HCl (g) → HSiCl₃ (g) + H₂ (g)
This process is conducted at elevated temperatures and typically employs a catalyst to achieve commercially viable reaction rates and product selectivity. The use of MGS introduces various impurities that can act as either promoters or inhibitors, significantly impacting the catalytic system's performance.
The hydrochlorination of silicon is almost exclusively carried out in Fluidized Bed Reactors (FBRs). In an FBR, a stream of hot hydrogen chloride gas is passed upward through a bed of finely ground metallurgical silicon and catalyst particles at a velocity sufficient to suspend the solids, causing the entire mixture to behave as a fluid. This reactor configuration offers several critical advantages over fixed-bed systems:
Superior Heat Transfer: The primary reaction is highly exothermic. The vigorous mixing within the fluidized bed ensures a uniform temperature distribution, preventing the formation of localized hot spots which would otherwise promote the formation of undesirable byproducts like silicon tetrachloride (SiCl₄). Heat is efficiently removed via internal cooling coils.
Excellent Mass Transfer: The intimate contact between the gas (HCl) and solid (Si) phases maximizes the interfacial area available for reaction, leading to higher conversion rates.
Continuous Operation: FBRs allow for the continuous feeding of solid reactants and withdrawal of spent solids, making them ideal for large-scale, uninterrupted industrial production.
Optimization of the FBR system involves precise control over the superficial gas velocity to maintain stable fluidization without excessive entrainment of fine particles, management of the silicon particle size distribution to ensure consistent reactivity, and strategic design of the gas distributor plate to promote uniform fluidization across the reactor bed.
The efficiency of trichlorosilane synthesis is critically dependent on the careful manipulation of several process parameters. Yield is typically defined as the amount of this compound produced relative to the amount of silicon consumed, while selectivity refers to the molar fraction of this compound in the total chlorosilane product stream.
Operating pressure influences both reaction kinetics and equilibrium. According to Le Chatelier's principle, the forward reaction (3 moles of gas → 2 moles of gas) is favored by an increase in pressure. Kinetically, higher pressure increases the partial pressure of hydrogen chloride, which can accelerate the reaction rate. However, excessively high pressures can negatively impact the fluidization dynamics and may alter the adsorption-desorption behavior of reactants and products on the catalyst surface, thereby affecting selectivity. The optimal pressure is a balance between achieving high reaction rates and maintaining favorable product distribution.
Table 1: Effect of Reactor Pressure on Process Performance (Note: Data is illustrative of general trends at a constant temperature of 320°C and fixed molar ratio.)
| Pressure (MPa) | HCl Conversion (%) | This compound Selectivity (%) | Silicon Tetrachloride Selectivity (%) |
| 0.2 | 85.1 | 91.5 | 7.5 |
| 0.4 | 89.3 | 90.2 | 8.8 |
| 0.6 | 92.5 | 88.6 | 10.4 |
| 0.8 | 94.2 | 87.1 | 11.9 |
Temperature is the most critical parameter for controlling selectivity. The formation of this compound is favored within a relatively narrow temperature window, typically between 280°C and 340°C. Below this range, the reaction rate is impractically slow. Above this range, the selectivity shifts dramatically towards the formation of silicon tetrachloride, primarily through the consecutive reaction:
HSiCl₃ (g) + HCl (g) → SiCl₄ (g) + H₂ (g)
Maintaining a uniform temperature profile within the optimal range is paramount and is a key advantage of the FBR system. Precise control via internal cooling systems prevents temperature excursions that would reduce the this compound yield.
Table 2: Effect of Reactor Temperature on this compound Yield and Selectivity (Note: Data is illustrative of general trends at a constant pressure of 0.5 MPa and fixed molar ratio.)
| Reactor Temperature (°C) | Silicon Conversion (%) | This compound Yield (%) | This compound Selectivity (%) |
| 260 | 45 | 42 | 93.3 |
| 300 | 82 | 76 | 92.7 |
| 340 | 95 | 86 | 90.5 |
| 380 | 98 | 75 | 76.5 |
| 420 | 99 | 54 | 54.5 |
Table 3: Effect of HCl:Si Molar Feed Ratio on Conversion and Selectivity (Note: Data is illustrative of general trends at a constant temperature of 320°C and pressure of 0.5 MPa.)
| HCl:Si Molar Feed Ratio | Silicon Conversion (%) | This compound Selectivity (%) | Relative TCS Productivity |
| 2.0 | 68 | 94.1 | 85 |
| 2.5 | 84 | 92.5 | 98 |
| 3.0 | 91 | 90.8 | 100 |
| 3.5 | 96 | 88.2 | 96 |
| 4.0 | 98 | 85.0 | 91 |
The direct hydrochlorination of silicon is not a spontaneous surface reaction but a complex catalytic process. Copper is the indispensable catalyst, typically added to the MGS feedstock. The mechanism is understood to proceed through several key steps:
Catalyst Activation: Gaseous hydrogen chloride reacts with the copper catalyst to form active species, predominantly copper(I) chloride (CuCl), which is mobile on the silicon surface at reaction temperatures.
Silicon Surface Attack: The active CuCl species attacks the silicon lattice, weakening Si-Si bonds and abstracting silicon atoms to form highly reactive intermediates. A leading proposed intermediate is dichlorosilylene (B1217353) (:SiCl₂), which is then released into the gas phase near the surface.
Product Formation: The dichlorosilylene intermediate readily reacts with an additional molecule of hydrogen chloride to form the target product, this compound. :SiCl₂ + HCl → HSiCl₃
Catalyst Regeneration: The process regenerates the catalyst, allowing it to participate in further reaction cycles.
Impurities present in the MGS or added as co-catalysts play a vital role. Promoters such as zinc and tin are known to enhance selectivity towards this compound, possibly by modifying the electronic properties of the copper catalyst or stabilizing key intermediates. Conversely, inhibitors like lead and aluminum can poison the active sites or alter the reaction pathway to favor the formation of silicon tetrachloride, thereby reducing process efficiency.
Catalytic Mechanisms in Direct Chlorination
Role of Metal Impurities in Technical Grade Silicon
The direct synthesis of this compound is significantly affected by the presence of metal impurities within the technical grade silicon feedstock. researchgate.net These impurities can act as catalysts or inhibitors, influencing both the reaction rate and the selectivity towards this compound over other chlorosilanes. pyrometallurgy.co.za
Key findings from research indicate that:
Aluminum (Al) and Iron (Fe) : These common impurities in metallurgical grade silicon tend to lower the reaction initiation temperature. pyrometallurgy.co.za Iron-rich aluminum-iron-silicon (Al-Fe-Si) phases actively react with hydrogen chloride (HCl), while aluminum-rich phases are consumed and form gaseous products. pyrometallurgy.co.za However, the presence of iron can also lead to the formation of FeCl₂, which accumulates in the reactor. pyrometallurgy.co.za Some studies suggest that while aluminum can increase this compound selectivity, the FeCl₂ formed during the process can decrease it. pyrometallurgy.co.za
Calcium (Ca) : Calcium appears to have an inhibitory effect, increasing the reaction start temperature. pyrometallurgy.co.za The solid Al₂CaSi phase can influence the surface of the surrounding silicon, thereby raising the temperature required for the process to begin. pensoft.net
Copper (Cu) : While not a typical impurity in the same vein as Al or Fe in the direct process for this compound, copper is a well-known catalyst, particularly in the Müller-Rochow direct process for methylchlorosilanes. google.com In the context of related processes like the hydrochlorination of silicon tetrachloride, copper catalysts significantly increase the reaction rate. pensoft.net
Table 1: Influence of Metal Impurities on this compound Synthesis
| Impurity | Effect on Reaction Start Temperature | Impact on Selectivity/Reactivity | Notes |
|---|---|---|---|
| Aluminum (Al) | Decreases | Increases TCS selectivity pyrometallurgy.co.za | Al-rich phases are consumed, forming gaseous products pyrometallurgy.co.za |
| Iron (Fe) | Decreases | Can decrease TCS selectivity due to FeCl₂ formation pyrometallurgy.co.za | Iron-rich phases are highly reactive with HCl pyrometallurgy.co.zapensoft.net |
| Calcium (Ca) | Increases | Inhibitory effect pyrometallurgy.co.zapensoft.net | Affects the surface of the parent silicon pensoft.net |
Surface Chemistry and Reaction Pathway Elucidation
The synthesis of this compound on the silicon surface is a complex catalytic process. The reaction pathway begins with the adsorption of hydrogen chloride (HCl) onto the silicon surface. pensoft.net Studies suggest that this adsorption is accompanied by the diffusion of chlorine into the bulk of the silicon material, an early step in the inductive phase of the direct process. pensoft.net
However, this is a simplified representation. The actual mechanism involves a series of surface-mediated steps. The presence of catalytic metal impurities plays a crucial role in these steps. The surface of the silicon particles that is free from these catalytic metals is considered not to participate directly in the reaction. pensoft.net The understanding of these surface phenomena is critical for optimizing reactor design and process conditions to maximize this compound yield. researchgate.netpensoft.net
By-product Formation and Minimization Strategies
During the direct synthesis of this compound, several by-products are inevitably formed. researchgate.netpensoft.net The primary by-products include tetrachlorosilane (B154696) (SiCl₄), dichlorosilane (B8785471) (H₂SiCl₂), and various high and low boiling point compounds containing Si-Si or Si-O-Si bonds. pensoft.net Managing the formation of these by-products is crucial for process efficiency and the purity of the final product.
Tetrachlorosilane Generation Pathways
Tetrachlorosilane (STC) is a major by-product and is understood to be formed in a consecutive reaction where the primary product, this compound, reacts further with HCl. researchgate.net
The reaction is as follows: SiHCl₃ + HCl → SiCl₄ + H₂ researchgate.net
As tetrachlorosilane is the thermodynamically stable product, its formation is favored at higher temperatures. pyrometallurgy.co.za Therefore, controlling the reaction temperature is a key strategy to minimize its production and enhance the kinetically favored this compound. pyrometallurgy.co.za Industrial processes aim for conditions that provide the highest possible this compound selectivity while managing a preset tetrachlorosilane content. pensoft.net
Dichlorosilane and Other Chlorosilane By-products
Dichlorosilane (DCS) is another significant by-product of the direct synthesis process. wikipedia.org Its formation can occur alongside this compound, especially when catalysts are employed. researchgate.net Dichlorosilane is also a by-product of the disproportionation of this compound. wikipedia.org The main byproducts from the direct process that require separation from this compound include silicon tetrachloride, hexachlorodisilane (B81481) (Si₂Cl₆), and dichlorosilane. wikipedia.org
Management of High and Low Boiling Point Compounds
The product stream from the synthesis reactor contains a mixture of chlorosilanes with varying boiling points. Effective management of these compounds is essential for an efficient and economical process.
High Boiling Point Compounds : These include polysilanes and siloxanes. pensoft.netgoogle.com In some process configurations, high-boiling point residues from distillation can be treated to recover valuable chlorosilanes. google.com For instance, high-boiling fractions can be reacted with halides or other chlorosilanes to convert them into lower-boiling products. google.com
Purification of the raw this compound stream is typically achieved through distillation, which separates the various components based on their boiling points. wikipedia.orggoogle.com
Conversion of Tetrachlorosilane to this compound
One of the primary methods is the hydrogenation of tetrachlorosilane . This process can be carried out in a few ways:
Homogeneous High-Temperature Conversion : This method involves reacting tetrachlorosilane with hydrogen at high temperatures, typically between 700°C and 1400°C, followed by rapid cooling (quenching) of the product mixture. pensoft.net The reaction is: SiCl₄ + H₂ ⇌ SiHCl₃ + HCl . pensoft.net The design of converters for this process is often similar to silicon deposition reactors, using electrically heated graphite (B72142) rods. pensoft.net
Catalytic Hydrochlorination : This process involves reacting tetrachlorosilane and hydrogen in the presence of metallurgical silicon and a catalyst, usually at lower temperatures (around 525–575 °C) and can be performed in a fluidized bed reactor. pensoft.netpensoft.net The reaction is: 3SiCl₄ + 2H₂ + Si → 4SiHCl₃ . epo.orgepo.org Catalysts, such as copper or iron, can increase the this compound yield and reduce the reaction initiation time. pensoft.netpensoft.net Other metals like cobalt, nickel, and palladium also show catalytic activity. pensoft.net
Another approach is the redistribution or anti-disproportionation reaction , where tetrachlorosilane reacts with dichlorosilane in the presence of a catalyst to produce this compound. pensoft.netresearchgate.net This method can be integrated with distillation in a reactive distillation column. pensoft.net
Table 2: Comparison of Tetrachlorosilane Conversion Methods
| Conversion Method | Typical Temperature | Key Features |
|---|---|---|
| Homogeneous Hydrogenation | 700 - 1400 °C pensoft.net | High temperature, rapid quenching required. pensoft.net |
| Catalytic Hydrochlorination | 525 - 575 °C pensoft.netpensoft.net | Lower temperature, uses silicon and catalysts (e.g., Cu, Fe). pensoft.net |
| Redistribution Reaction | Varies with catalyst | Reacts SiCl₄ with SiH₂Cl₂. pensoft.netresearchgate.net Often uses reactive distillation. pensoft.net |
Homogeneous Hydration Processes
Homogeneous hydration, also known as high-temperature conversion, involves the reaction of silicon tetrachloride (SiCl₄) with hydrogen (H₂) at elevated temperatures to produce this compound and hydrogen chloride (HCl). pensoft.netpensoft.net The core reaction is as follows:
SiCl₄ + H₂ ⇄ SiHCl₃ + HCl pensoft.net
This process is typically carried out at temperatures ranging from 700 to 1400 °C. pensoft.net
High-Temperature Conversion Thermodynamics
The thermodynamics of the homogeneous hydration of silicon tetrachloride are a critical aspect of the synthesis of this compound. This endothermic reaction is governed by equilibrium, which is significantly influenced by temperature and pressure. researchgate.netgoogle.com At atmospheric pressure, the conversion of silicon tetrachloride to this compound is thermodynamically limited. researchgate.net For instance, at temperatures between 900 and 1200 °C and a SiCl₄:H₂ molar ratio of 1:1 to 1:3, the this compound yield is typically around 12–13%. pensoft.net
The thermodynamically attainable efficiency for the deposition of silicon from this compound remains relatively constant across a range of temperatures, being 22.9% at 900°C and 23.0% at 1000°C, but decreases slightly to 21.8% at 1100°C. osti.gov The reaction to convert silicon tetrachloride to this compound is thermodynamically constrained, with the equilibrium conversion showing little dependence on temperature but increasing with higher pressure and a greater H₂/SiCl₄ feed ratio. researchgate.net
Rapid Mixture Cooling Techniques
To maximize the yield of this compound from the high-temperature conversion process, rapid cooling, or quenching, of the reaction mixture is essential. pensoft.net This is because the reverse reaction, the decomposition of this compound back into silicon tetrachloride and hydrogen, is favored at lower temperatures. google.com By rapidly cooling the gas mixture to below 800°C, and preferably to around 300°C within milliseconds, the equilibrium is "frozen," preserving the higher concentration of this compound achieved at the reaction temperature. pensoft.netgoogle.com
Silicon Hydrochlorination (Cold Conversion)
3SiCl₄ + 2H₂ + Si ⇄ 4SiHCl₃ pensoft.net
This reaction is weakly endothermic and produces smaller quantities of byproducts like dichlorosilane (SiH₂Cl₂) and hydrogen chloride compared to other methods. pensoft.net
Thermodynamic Limitations and Equilibrium Considerations
The hydrochlorination of silicon is also subject to thermodynamic limitations. pensoft.net At atmospheric pressure and temperatures between 500 and 600 °C, the equilibrium yield of this compound is approximately 20 mol%. pensoft.net Increasing the pressure can enhance the yield; for example, at 35 MPa, yields between 14 to 38 mol% have been achieved, depending on other process parameters. pensoft.netresearchgate.net
Thermodynamic calculations indicate that at 5 MPa and 200°C with a SiCl₄:H₂ ratio of 1:5, the conversion rate of silicon tetrachloride can reach 41%. pensoft.net However, even at elevated pressures, a significant portion of the silicon tetrachloride remains unconverted, necessitating recycling steps in an industrial process. pensoft.net The ratio of this compound to silicon tetrachloride in the product stream is a complex function of both reaction kinetics and thermodynamic equilibrium. For instance, at 300°C, the weight ratio of TCS to STC is favorable at 85/15, but this ratio inverts to a highly undesirable 15/85 at 400°C. google.com
| Synthesis Method | Reaction | Temperature (°C) | Pressure | Typical this compound Yield | Key Thermodynamic Feature |
|---|---|---|---|---|---|
| Homogeneous Hydration | SiCl₄ + H₂ ⇄ SiHCl₃ + HCl | 700–1400 | Atmospheric | 12–13% | Equilibrium shifts to reactants at lower temperatures. pensoft.net |
| Silicon Hydrochlorination | 3SiCl₄ + 2H₂ + Si ⇄ 4SiHCl₃ | 500–600 | Atmospheric | ~20 mol% | Yield increases with pressure. pensoft.net |
| Silicon Hydrochlorination | 3SiCl₄ + 2H₂ + Si ⇄ 4SiHCl₃ | 400–525 | ~35 MPa | 14–38 mol% | Higher pressure favors product formation. pensoft.netresearchgate.net |
Impact of Silicon Morphology and Particle Coarseness
The physical characteristics of the silicon feedstock, such as its morphology and particle size, play a significant role in the kinetics of the hydrochlorination reaction. Research has shown that the reaction primarily occurs on the surface of the silicon particles. pensoft.net Therefore, factors that influence the available surface area and the nature of that surface can impact the reaction rate and this compound yield.
The coarseness of the silicon powder is a critical parameter. pensoft.netresearchgate.net While specific optimal particle size ranges are often proprietary, it is generally understood that a finer powder provides a larger surface area for the reaction to occur, which can lead to a higher reaction rate. However, extremely fine particles can lead to issues with fluidization in the reactor. acs.org The presence of impurities in the metallurgical-grade silicon can also influence the reaction, as these can act as catalysts or inhibitors. pyrometallurgy.co.za For instance, the reaction start temperature is lowered by the presence of aluminum-iron and iron phases in the silicon, while calcium can raise it. pyrometallurgy.co.za
Catalytic Enhancement with Copper and Iron Systems
To overcome the thermodynamic limitations and increase the reaction rate of silicon hydrochlorination, catalysts are widely employed. pensoft.net Copper and iron are the most common and effective catalysts for this process. pensoft.netnasa.gov The addition of a catalyst can significantly increase the this compound yield and reduce the reaction initiation time, which can otherwise be as long as 30 minutes to 2 hours. pensoft.net
Copper is a particularly effective catalyst, with studies showing that at 30 MPa, the hydrochlorination process rate is six times higher with a copper catalyst compared to an iron-catalyzed or uncatalyzed process. pensoft.netpensoft.net In the absence of an added copper catalyst, the reaction is often catalyzed by the iron impurities naturally present in the metallurgical-grade silicon. pensoft.net Research using advanced surface analysis techniques has shown that the hydrochlorination reaction occurs predominantly in iron-rich regions on the silicon particle surface. pensoft.net
The catalytic mechanism is thought to involve the formation of metal silicides on the silicon surface. researchgate.net The reaction may proceed through the formation of an intermediate silyl (B83357) (SiCl₂) species on the catalyst surface from the adsorption of silicon tetrachloride. pensoft.netpensoft.net Hydrogen molecules then interact with the solid phase, leading to the generation of hydrogen chloride on the surface, which subsequently reacts with the adsorbed SiCl₂ to form this compound. pensoft.netpensoft.net
| Catalyst System | Operating Conditions | Observed Effect | Reference |
|---|---|---|---|
| Copper | 400–525 °C, ~35 MPa | TCS yield of 14 to 38 mol% | pensoft.netresearchgate.net |
| Iron (as impurity) | 500-600 °C, Atmospheric Pressure | Reaction occurs in iron-rich surface regions. | pensoft.net |
| Copper vs. Iron | 660 °C, 30 MPa | Copper catalyst leads to a 6-fold higher reaction rate than iron. | pensoft.netpensoft.net |
| Nickel and Copper (binary) | Not specified | Synergistic effect noticeably affects the SiCl₄ conversion rate. | pensoft.netpensoft.net |
Mechanistic Studies of SiCl₂ Formation and Sequential HCl Addition
A key area of research in this compound synthesis revolves around understanding the fundamental reaction mechanisms, particularly the formation of dichlorosilylene (SiCl₂) as a reactive intermediate. In the hydrochlorination of silicon tetrachloride (SiCl₄) over a catalyst, the process is understood to initiate with the adsorption of SiCl₄ molecules onto the catalyst surface. researchgate.net
Experimental evidence suggests that the formation of metal silicides is an initial step. researchgate.net These silicides then interact with hydrogen chloride (HCl). The proposed mechanism involves the formation of SiCl₂ on the catalyst surface from the adsorbed SiCl₄. pensoft.netresearchgate.net Subsequently, this compound is formed through the sequential addition of HCl to this adsorbed SiCl₂ intermediate. pensoft.netresearchgate.netpensoft.net This multi-step process underscores the importance of the catalyst surface in facilitating the reaction.
The reaction can be summarized as follows:
Adsorption: SiCl₄(g) → SiCl₄(ads)
Intermediate Formation: SiCl₄(ads) → SiCl₂(ads) + Cl₂(g)
Sequential Addition: SiCl₂(ads) + HCl(g) → SiHCl₃(ads)
Desorption: SiHCl₃(ads) → SiHCl₃(g)
Catalyzed Redistribution and Anti-Disproportionation Reactions
Catalyzed redistribution, or anti-disproportionation, reactions offer an alternative route to this compound, utilizing silicon tetrachloride and dichlorosilane (SiH₂Cl₂) as reactants. pensoft.netresearchgate.net This method is particularly relevant as both SiCl₄ and SiH₂Cl₂ are byproducts in silicon manufacturing processes. pensoft.net The reaction is typically carried out in reaction and rectifying columns. pensoft.net
Process simulation and optimization studies have shown that high conversion rates, between 98-99%, can be achieved under optimized conditions. researchgate.net The use of a fixed-bed reactor with a suitable catalyst is crucial for the process's efficiency. researchgate.net This method allows for the effective recycling of byproducts, contributing to a more economical and sustainable production cycle. pensoft.netresearchgate.net
| Parameter | Optimal Condition | Reference |
| Reaction Temperature | 55 °C | researchgate.net |
| Reaction Pressure | 0.7 MPa (G) | researchgate.net |
| Feed Space Velocity | 250 kg/h | researchgate.net |
Alternative Synthesis Pathways
Beyond traditional methods, research into alternative synthesis pathways for this compound aims to improve yield, reduce energy consumption, and enhance purity. Plasma-based techniques and gas-phase condensation reactions are two prominent examples.
Plasma Chemical Reduction of Silicon Tetrachloride
Plasma chemical methods are a promising alternative for the hydrogenation of silicon tetrachloride, offering the potential for higher yields and lower energy consumption compared to conventional high-temperature processes. researchgate.netmdpi.com These methods utilize the reactive species generated in a plasma environment, such as atoms, radicals, and ions, to drive the chemical reactions. mdpi.com
The primary reaction in this process is: SiCl₄ + H₂ → SiHCl₃ + HCl
Different types of plasma discharges, including radio-frequency (RF) arc discharge and microwave discharge, have been investigated for this purpose. researchgate.netmdpi.com Studies have demonstrated the feasibility of achieving high this compound yields, with some reporting up to 60%. researchgate.net
A significant advantage of plasma-based synthesis is the potential for in-situ purification. mdpi.com The high-energy plasma environment can facilitate reactions that convert impurities into forms that are more easily separated. mdpi.com For instance, boron trichloride (B1173362) (BCl₃), a common impurity, can be converted to solid boron silicide (SiB₄) through a reaction with SiCl₄ and hydrogen in the plasma. mdpi.com
Furthermore, organochlorine impurities present in the initial silicon tetrachloride can also be reduced during the plasma chemical reduction process. mdpi.com This simultaneous synthesis and purification capability makes plasma methods particularly attractive for producing high-purity this compound.
In plasma environments, multiple reaction pathways can occur concurrently. Besides the primary reaction forming this compound, the reduction of silicon tetrachloride can also lead to the formation of elemental silicon. mdpi.com
SiCl₄ + 2H₂ → Si(s) + 4HCl
The relative rates of these concurrent reactions are influenced by factors such as the H₂:SiCl₄ molar ratio, pressure, and energy input. researchgate.net Thermodynamic analysis indicates that the equilibrium yield of this compound is favored in a specific temperature range, typically between 1000–1500 K. mdpi.com Careful control of reaction conditions is therefore essential to maximize the yield of the desired this compound product.
Impurity Reduction Mechanisms in Plasma Environments
Gas Phase Condensation Reactions for Organosilane Synthesis
Gas phase condensation reactions represent another important method, particularly for the synthesis of organosilanes like phenylthis compound (B1630512). researchgate.netscite.ai This process involves the high-temperature reaction of this compound with an organic halide, such as chlorobenzene (B131634), in the gas phase. researchgate.netscite.ai
A key mechanistic aspect of this reaction is the thermal decomposition of this compound to form dichlorosilylene (SiCl₂). researchgate.net This highly reactive intermediate then inserts into the carbon-chlorine bond of the organic halide to form the desired organosilane product. researchgate.net Reaction flux analysis has shown that this insertion mechanism is the dominant pathway for product formation. researchgate.net
The development of detailed kinetic models, comprising numerous elementary reactions, has been instrumental in understanding and optimizing these complex gas-phase reactions. researchgate.net These models, validated by experimental data from tubular reactors, are crucial for the design and scale-up of commercial reactors for organosilane production. researchgate.net
Phenylthis compound Formation Kinetics
The direct gas-phase synthesis of phenylthis compound from the reaction of this compound (SiHCl₃) and chlorobenzene (C₆H₅Cl) is a commercially significant process. The kinetics of this reaction have been the subject of detailed investigation to elucidate the underlying mechanism and optimize reactor design.
A kinetic study conducted in a static system over a temperature range of 380–575°C revealed complex kinetic behavior. researchgate.net The reaction exhibits distinct characteristics in different temperature regimes. In the lower temperature range of 380–430°C, the reaction has a notably low activation energy of 6.4 kcal/mole. researchgate.net In this range, the reaction is first order with respect to chlorobenzene and zero order with respect to this compound. researchgate.net
Conversely, at higher temperatures, from 470–575°C, the activation energy increases significantly to 26.5 kcal/mole. researchgate.net In this higher temperature range, the reaction is first order in both this compound and chlorobenzene. researchgate.net The reaction is substantially inhibited by nitric oxide across the entire temperature range, suggesting the involvement of radical species. researchgate.net However, the reaction rate is largely independent of the surface-to-volume ratio of the reactor, indicating that it is primarily a homogeneous gas-phase process. researchgate.net
Further mechanistic studies, employing a kinetic model with 28 species and 56 elementary reactions, have corroborated these findings and provided deeper insights. researchgate.net These models, validated by experimental results from tubular reactors, confirm that the gas-phase condensation reaction is the predominant pathway. researchgate.netresearchgate.net A reaction flux analysis revealed that the formation of phenylthis compound is dominated by the insertion of dichlorosilylene (SiCl₂) into the C-Cl bond of chlorobenzene. researchgate.net The analysis indicated that approximately 74% of the initial this compound decomposes to form dichlorosilylene and hydrogen chloride, and subsequently, about 91% of the generated dichlorosilylene inserts into the C-Cl bond of chlorobenzene to yield the final product. researchgate.net
Interactive Data Table: Phenylthis compound Formation Kinetics
| Temperature Range (°C) | Activation Energy (kcal/mole) | Reaction Order (this compound) | Reaction Order (Chlorobenzene) |
| 380–430 | 6.4 | 0 | 1 |
| 470–575 | 26.5 | 1 | 1 |
Dichlorosilylene Insertion Mechanisms
Dichlorosilylene (SiCl₂) is a highly reactive intermediate with a divalent silicon center, making it a key species in the synthesis of various organosilicon compounds. acs.orgcapes.gov.bracs.org Its high reactivity means it is typically generated in situ for immediate consumption in subsequent reactions. acs.org One of the characteristic reactions of dichlorosilylene is its insertion into single bonds, a process of significant synthetic utility.
The formation of dichlorosilylene is often achieved through the thermal decomposition of this compound at high temperatures, a key step in processes like the Siemens method for producing electronic-grade silicon. acs.orgacs.org In this process, this compound decomposes to dichlorosilylene and hydrogen chloride. acs.org
The insertion of silylenes, such as dichlorosilylene, into silicon-chlorine (Si-Cl) bonds is a fundamental step in the growth of silicon-chain polymers. Computational studies, specifically using Density Functional Theory (DFT), have provided detailed mechanistic insights into these insertion reactions. nih.gov Although these studies have focused on dimethylsilylene (Me₂Si:), the general principles are applicable to dichlorosilylene.
The insertion of a silylene into a Si-Cl bond is a highly exothermic process, with reaction enthalpies reported to be more than 40 kcal/mol, and proceeds through a three-membered cyclic transition state. nih.gov The preferred pathway involves the approach of the silylene's lone-pair orbital towards the silicon atom of the chlorosilane. nih.gov This is supported by Natural Bond Orbital (NBO) analysis, which highlights significant nucleophilic interactions between the silylene lone-pair and the antibonding sigma orbital (σ*) of the Si-Y bond (where Y is a substituent on the chlorosilane) in the transition state. nih.gov A concerted mechanism is favored over a radical pathway involving the initial abstraction of the chlorine atom. nih.gov
The activation energy for this insertion is sensitive to both electronic and steric factors of the substituents on the chlorosilane. nih.gov
Electronic Effects: Electron-withdrawing substituents on the chlorosilane accelerate the insertion reaction. This is attributed to the enhanced nucleophilic interaction between the silylene lone-pair and the σ*(Si-Y) orbital at the transition state. The activation free energies (ΔG‡) show a correlation with the inductive effect of the substituents. nih.gov
Steric Effects: Bulky substituents on the chlorosilane increase the activation free energy due to steric hindrance. A correlation has been observed between the activation free energies and Taft's steric substituent constants (Es). nih.gov
While the direct concerted insertion of dichlorosilylene into Si-Cl bonds is a key mechanism, it is noted that in the presence of amines, the formation of longer silicon chains can follow more complex pathways. researchgate.net In such cases, the reactivity is dominated by the Lewis-base character of a dichlorosilylene-amine adduct. researchgate.net
Trichlorosilane Purification: Advanced Separation Technologies and Process Intensification
Distillation-Based Separation Processes
Distillation is the most prevalent technology for purifying the crude chlorosilane mixture, or condensate, that results from the synthesis of trichlorosilane. nih.govsisib.com This separation is feasible due to the different boiling points of the various chlorosilanes and their impurities present in the mixture. libretexts.org The primary goal is to isolate TCS from both lighter and heavier boiling point components.
Fractional Distillation for Chlorosilane Condensate
Fractional distillation is employed to separate the components of the chlorosilane mixture, which often have boiling points that differ by less than 25°C. chemeurope.comwikipedia.org This process utilizes a series of distillation columns, or a single column with multiple stages, to achieve the high degree of purity required, often exceeding 99.999%. researchgate.netrightexample.com
The purification of this compound from the crude condensate is typically a multi-stage process involving several distillation columns. nih.gov The process is designed to systematically remove impurities with boiling points lower than TCS (light admixtures) and those with higher boiling points (heavy admixtures).
A common industrial configuration involves a sequence of columns. nih.gov First, the raw material, which may consist of approximately 92.0 wt% TCS, 4.0 wt% dichlorosilane (B8785471) (DCS), and 4.0 wt% silicon tetrachloride (STC), is fed into a light-removing column. nih.gov In this initial column, the lighter components, primarily DCS (boiling point ~8.6°C), are separated and removed from the top of the column. libretexts.orgnih.gov
The bottom stream from the first column, now enriched in TCS and heavier components, is then fed into a second, heavy-removing column. nih.gov Here, STC (boiling point ~57.6°C) and other high-boiling impurities are separated and discharged from the bottom of the column. libretexts.orgnih.gov The purified TCS is then collected as the distillate or may be sent to further purification stages to remove any remaining trace impurities. nih.govgoogle.com A patent describes a three-step purification process where a first column removes tetrachlorosilane (B154696), a second removes low-boiling impurities, and a third separates high-purity this compound as the main product. google.com
The table below outlines the boiling points of key components in the chlorosilane condensate, which dictates the fractional distillation strategy.
| Compound | Boiling Point (°C at 1 atm) |
| Dichlorosilane (DCS) | 8.6 |
| This compound (TCS) | 31.9 |
| Silicon Tetrachloride (STC) | 57.6 |
| Boron Trichloride (B1173362) (BCl₃) | 12.65 |
| Data sourced from multiple references. libretexts.orgsisib.com |
To enhance separation efficiency and minimize energy consumption, the operating parameters of the distillation columns must be carefully optimized. Key parameters include the operating pressure, the number of theoretical plates (stages), the feed plate location, and the reflux ratio. scientific.netresearchgate.net
Process simulations are frequently used to determine the optimal conditions for specific separation requirements. nih.govscientific.net For instance, in a two-tower heat-integrated distillation process designed to remove light components first, followed by heavy components, specific optimal parameters have been identified. scientific.netresearchgate.net The first tower, for removing light impurities, operates at a higher pressure, while the second tower, for removing heavy impurities, operates at a lower pressure to facilitate heat integration. scientific.net
The following table presents optimized parameters from a simulation study for a two-tower TCS distillation process. scientific.net
| Parameter | First Tower (Light Component Removal) | Second Tower (Heavy Component Removal) |
| Operating Pressure | 500 kPa | 250 kPa |
| Number of Theoretical Plates | 32 | 74 |
| Feed Plate Position | 24 | 15 |
| Reflux Ratio | 4.2 | 111 |
| Distillate to Feed Ratio | 0.8516 | N/A |
| Bottoms to Feed Ratio | N/A | 0.9652 |
| Data from a simulation of a heat-integrated two-tower distillation process. scientific.net |
These optimized parameters can lead to significant energy savings and a high recovery coefficient for this compound, reaching up to 98.7%. scientific.net
The internal components of a distillation column are crucial for its efficiency. Instead of traditional trays, modern columns often use packing materials to increase the surface area for vapor-liquid contact, which enhances separation. chemeurope.comrightexample.com This is particularly important for chlorosilane distillation, where low-pressure drops across the column may be required, especially when operating under a vacuum. chemeurope.com
There are two main types of packing:
Random Packing: Consists of small, inert objects like Raschig rings that are randomly dumped into the column shell. chemeurope.com
Structured Packing: Comprises corrugated metal sheets or wire gauze arranged in a specific structure. chemeurope.com This type of packing generally offers higher efficiency, lower pressure drop, and greater capacity compared to random packing and trays.
In the context of chlorosilane purification, high-efficiency structured packing is specified in designs for reactive distillation towers used in the disproportionation of this compound, indicating its adoption for enhancing separation performance in related processes. google.com The improved contact between vapor and liquid phases provided by advanced packing materials allows for a more effective separation of close-boiling components, contributing to the production of higher purity this compound.
Optimization of Column Operating Parameters (Reflux Ratio, Pressure)
Energy-Efficient Distillation Configurations
Thermally coupled distillation, including heat-integrated distillation (HIPSD) and dividing wall columns (DWC), represents a significant advancement in process intensification for this compound purification. nih.govacs.org These configurations reduce energy consumption by eliminating some reboilers and condensers used in conventional multi-column setups. segovia-hernandez.com
In a thermally coupled sequence, the heat rejected from the condenser of one column is used to provide the heat required by the reboiler of another column. nih.govacs.org For example, in a heat integration pressure-swing distillation (HIPSD) process, columns are operated at different pressures so that the condensation temperature of a high-pressure column is high enough to boil the liquid in the reboiler of a low-pressure column. acs.org
Studies have shown that these advanced configurations can lead to substantial savings.
A heat integration pressure-swing distillation (HIPSD) process for TCS purification was found to reduce the total annual cost by up to 27.39% compared to a conventional distillation process. nih.govacs.org
A double heat pump-assisted distillation system achieved a 29% reduction in total annual cost compared to a conventional two-column process for obtaining TCS with a purity higher than 99.999% mol fraction. researchgate.netacs.org
Thermally coupled schemes, such as the Petlyuk-type column, can offer energy savings of around 30%. acs.orgsegovia-hernandez.com
These energy-efficient designs not only lower operating costs but also contribute to a more sustainable chemical manufacturing process. pensoft.net
Dividing-Wall Columns (DWCs) for Multi-Component Separation
Dividing-wall columns (DWCs) represent a significant advancement in distillation technology, offering a way to separate ternary mixtures into pure components within a single column shell. scilit.commontz.de This is achieved by installing a vertical wall in the middle section of the column, effectively separating the feed section from the product draw-off section. montz.dethechemicalengineer.com This configuration minimizes the remixing inefficiencies that occur in conventional distillation setups. thechemicalengineer.com
The use of DWCs in this compound purification has been shown to offer substantial benefits. Compared to conventional distillation processes, DWCs can significantly reduce the total annual cost (TAC), CO2 emissions, and exergy loss. researchgate.net For instance, one study demonstrated that a Kaibel Dividing Wall Column could save 26.43% on energy and lower equipment costs compared to conventional methods. nih.govacs.org Another study reported that a DWC could reduce the TAC, CO2 emissions, and exergy loss by an average of 35.81%, 53.56%, and 54.10%, respectively. researchgate.net
The design and optimization of DWCs for TCS purification are crucial for maximizing their benefits. researchgate.net Different configurations, such as the conventional DWC and the top dividing wall column (TDWC), have been explored. osti.govaidic.it The TDWC, in particular, is advantageous for high-pressure gas plant operations as it allows for absorption and distillation to occur concurrently in a single column. aidic.it The integration of a DWC into the TCS purification process leads to a more compact and energy-efficient system. osti.gov
| Parameter | Conventional Distillation | Dividing-Wall Column (DWC) | Percentage Reduction/Saving |
| Total Annual Cost (TAC) | Baseline | Reduced | 35.81% researchgate.net |
| CO2 Emissions | Baseline | Reduced | 53.56% researchgate.net |
| Exergy Loss | Baseline | Reduced | 54.10% researchgate.net |
| Energy Savings (Kaibel DWC) | Baseline | Reduced | 26.43% acs.org |
Heat-Integrated Pressure-Swing Distillation (HIPSD) Design and Control
Studies have shown that both partial and full HIPSD processes can lead to significant reductions in the total annual cost compared to conventional distillation. nih.govresearchgate.net For example, partial and full HIPSD configurations have been reported to reduce the TAC by 15.75% and 27.39%, respectively. nih.govresearchgate.net A three-column high-purity TCS HIPSD process demonstrated a primary TCS yield of 92% and theoretical energy savings of 66.7%. nih.govacs.org
Despite the economic advantages, the increased complexity of HIPSD systems makes their operability and controllability more challenging than conventional distillation processes. nih.govacs.org The dynamic control of these systems is crucial for maintaining stable operation and high product purity, especially when subjected to disturbances in feed flow rate and composition. nih.govresearchgate.net
Heat Pump Assisted Distillation Systems
Heat pump (HP) assisted distillation is an effective energy-saving technology for this compound purification. nih.govresearchgate.net By integrating a heat pump, the heat from the column's condenser can be upgraded and utilized in the reboiler, significantly reducing external energy requirements. acs.org
Research has demonstrated the economic feasibility and energy-saving potential of HP-assisted distillation for producing high-purity TCS. nih.govacs.org A double HP-assisted system was shown to reduce the total annual cost by 29% compared to a conventional two-column distillation process while achieving a TCS purity higher than 99.999% mol fraction. nih.govacs.org Combining HP technology with a top dividing wall column can further enhance energy efficiency, with studies suggesting that operating costs could be reduced by as much as 83%. osti.gov The thermodynamic feasibility of implementing such a system can be evaluated using a column grand composite curve. osti.gov
Dynamic Control and Operability of Integrated Distillation Systems
The integration of advanced separation technologies like DWCs and HIPSD introduces complexities in the dynamic control and operability of the this compound purification process. nih.govresearchgate.net While these systems offer significant energy and cost savings, their highly integrated nature makes them more challenging to control than traditional distillation columns. nih.govacs.orgmdpi.com
Effective dynamic control is essential to ensure stable operation, maintain high product purity, and handle disturbances in feed flow rate and composition. nih.govnih.gov Various control strategies have been investigated, including multi-loop proportional-integral (PI) control schemes and model predictive control (MPC). researchgate.net Dynamic simulations have shown that MPC schemes can offer improved closed-loop performance with minor overshoot, shorter transition times, and reduced oscillation compared to PI control. researchgate.net
For HIPSD systems, robust control structures, such as feedforward control strategies, have been developed to handle significant disturbances. nih.govresearchgate.net For instance, a control structure involving the ratio of reboiler heat duty to feed and the ratio of recycle to feed has been shown to effectively manage ±10% disturbances in feed flow and composition. nih.govresearchgate.net The evaluation of these control strategies often involves analyzing the integral squared error (ISE) and the dynamic response curve to assess system stability. nih.gov
| Disturbance Type | Magnitude of Change | Reference |
| Feed Flowrate | ±10% | nih.govresearchgate.net |
| Feed Composition (DCS/TCS/STC) | 0.02/0.96/0.02 and 0.06/0.88/0.06 | nih.govacs.org |
Impurity Removal Methodologies
Adsorption Technologies for Trace Impurity Control
Adsorption is a key technology for removing trace impurities, particularly boron and phosphorus compounds, from this compound. cip.com.cn These impurities are detrimental to the quality of the final polysilicon product. Adsorption methods are often used in conjunction with distillation to achieve the required high purity levels. google.com
Boron and Phosphorus Impurity Adsorption Kinetics
The removal of boron and phosphorus impurities from this compound is critical for producing electronic-grade silicon. cip.com.cn Adsorption is an effective method for this purpose, often utilizing materials with high selectivity for these impurities. cip.com.cn
The kinetics of adsorption are influenced by several factors, including the type of adsorbent, temperature, and the concentration of impurities. For instance, the adsorption of boron trichloride (BCl3) on a silicon surface is a key step in the deposition of boron impurities. mdpi.com Density functional theory (DFT) calculations have shown that BCl3 reacts more readily with the Si(100) surface than SiHCl3, leading to the incorporation of boron into the polysilicon. mdpi.com The adsorption process involves a charge transfer from the BCl3 molecule to the silicon surface. mdpi.com
Activated carbon is another adsorbent that has been studied for the removal of boron impurities from this compound. google.com The process can involve adding activated carbon to the this compound, followed by mixing, settling, and filtration. google.com The standing adsorption time is a critical parameter, with studies suggesting optimal times in the range of 90-120 minutes. google.com The physical properties of the activated carbon, such as diameter, surface aperture, and specific surface area, also play a significant role in its adsorption efficiency. google.com
Phosphorus impurities, often in the form of phosphine (B1218219) (PH3), can also be removed through adsorption. researchgate.net The adsorption of phosphine on a silicon surface can be controlled by temperature, with decomposition occurring at specific temperatures to allow for a controlled saturation of the surface with adsorbed phosphorus. researchgate.net
Alkalescent Polymerized Resin Adsorbents
An effective method for purifying this compound involves the use of alkalescent, or weakly basic, anion-exchange resins as solid catalysts. mdpi.comresearchgate.net This technique is particularly aimed at converting carbonaceous impurities, such as methyldichlorosilane (B44661) (CH₃SiHCl₂), into compounds that are more easily separated from the this compound matrix. mdpi.com Since the boiling point of methyldichlorosilane (41°C) is very close to that of this compound (33°C), traditional distillation is inefficient. mdpi.com
Catalytic conversion using a resin addresses this by transforming methyldichlorosilane into methylthis compound (B1216827) (CH₃SiCl₃), which has a higher boiling point (66°C) and can be easily removed through distillation. mdpi.comgoogle.com In this process, tetrachlorosilane (SiCl₄), a common by-product in polysilicon production, serves as the chlorine (Cl) donor. rsc.orgmdpi.com
Research has been conducted using a continuous-flow fixed-bed reactor with an anion-exchange resin as the catalyst. mdpi.comresearchgate.net Among various resins, macroporous weakly basic anion-exchange resins, such as the D301 type, have demonstrated the best catalytic effect. mdpi.com The performance of the catalytic system is influenced by reaction temperature and the molar ratio of the reactants.
The mechanism involves the anion-exchange resin facilitating the transfer of a chlorine atom from tetrachlorosilane to methyldichlorosilane. This catalytic chlorination is an effective and low-cost method for mitigating carbon-containing impurities in this compound. mdpi.com
Carbonaceous Impurity Mitigation via Selective Chlorination
Selective chlorination is a key strategy for removing carbonaceous impurities from this compound. The primary carbon-based impurities are methylchlorosilanes, such as (CH₃)₂SiHCl and CH₃SiHCl₂, which form azeotropes with this compound, complicating purification by distillation. rsc.orgrsc.org The goal of selective chlorination is to convert these low-boiling-point impurities into methylchlorosilanes with higher chlorine content and, consequently, higher boiling points. This increases the relative volatility between the impurities and this compound, simplifying their separation via distillation. rsc.org
The conversion of methylchlorosilanes, particularly chlorodimethylsilane (B94632) ((CH₃)₂SiHCl), is challenging due to its boiling point (34.7°C) being extremely close to that of this compound (32.0°C). rsc.orgrsc.org Chlorination reactions are employed to convert (CH₃)₂SiHCl into dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂), which has a significantly higher boiling point, facilitating its removal. researchgate.net This conversion can be achieved using various chlorinating agents. One approach involves using tetrachlorosilane in the presence of a catalyst to redistribute chlorine atoms. google.com Another highly effective method utilizes metal chlorides as direct chlorine sources. researchgate.netsemanticscholar.org
High-valent metal chlorides, specifically Tungsten(VI) chloride (WCl₆) and Molybdenum(V) chloride (MoCl₅), have been studied as effective chlorine donors for the selective chlorination of methylchlorosilanes in this compound. rsc.org These metal chlorides can be used directly as chlorine sources and are easily removed by distillation after the reaction due to their very high boiling points (WCl₆: 346.7°C, MoCl₅: 268.0°C). rsc.orgsemanticscholar.org
Research into the chlorination of a mixture of chlorodimethylsilane ((CH₃)₂SiHCl) and this compound (SiHCl₃) using these metal chlorides revealed a high degree of selectivity. researchgate.netsemanticscholar.org The conversion of (CH₃)₂SiHCl was found to be significantly higher than that of SiHCl₃ under the same conditions. researchgate.netrsc.org This selectivity is crucial for purifying this compound without significant loss of the desired product.
Optimal reaction conditions have been identified as a temperature of 60°C, a reaction time of 60 minutes, and a molar ratio of metal chloride to the silane (B1218182) mixture of 0.7, conducted at a pressure of 0.8 MPa. researchgate.netsemanticscholar.org Under these conditions, the conversion rate of (CH₃)₂SiHCl was 22.7 times higher than that of SiHCl₃ when using WCl₆, and 18.5 times higher with MoCl₅. researchgate.net
Mechanistic studies suggest that the reaction proceeds via a radical pathway. researchgate.net The difference in reactivity between SiHCl₃ and (CH₃)₂SiHCl is attributed to the different energy barriers for the reactions of their respective radicals (SiCl₃• and (CH₃)₂SiCl•) with the metal chloride species (WClₓ or MoClₓ). The energy barrier for the reaction involving the SiCl₃• radical is higher than that for the (CH₃)₂SiCl• radical, leading to the preferential chlorination of the methylchlorosilane impurity. researchgate.netresearchgate.net
Conversion of Methylchlorosilanes
Comprehensive Recycling Strategies for By-products
The production of high-purity silicon via the Siemens process, which uses this compound, generates a significant amount of by-products, most notably silicon tetrachloride (SiCl₄). pensoft.netpensoft.net For every kilogram of polysilicon produced, a large volume of SiCl₄ is generated. pensoft.net To improve the economic viability and environmental footprint of the process, comprehensive recycling of these by-products is essential. pensoft.netmdpi.com
The most prominent recycling strategy is the conversion of silicon tetrachloride back into the desired raw material, this compound. pensoft.netmdpi.com This creates a closed-loop system, reducing waste and raw material costs. mdpi.com Several methods exist for this conversion:
Hydrogenation/Hydrochlorination: This is a widely used industrial process where SiCl₄ is reacted with hydrogen, often in the presence of metallurgical-grade silicon and a catalyst, to produce SiHCl₃. mdpi.comscience.gov The reaction can be carried out at high temperatures (400–525°C) and pressures (up to 35 MPa) with catalysts like copper or nickel. pensoft.netpensoft.net Some processes use a mixed gas of SiCl₄, hydrogen, and hydrogen chloride with a special nickel catalyst to achieve a high conversion rate. google.com
Plasma Chemical Reduction: This method uses hydrogen plasma to reduce SiCl₄ to SiHCl₃. mdpi.com It is considered a promising approach for smaller-scale operations as it can proceed under less extreme conditions than high-pressure catalytic hydrogenation. mdpi.com
Redistribution Reactions: Another strategy involves the reaction of SiCl₄ with dichlorosilane (SiH₂Cl₂), another by-product, to produce this compound. This "anti-disproportionation" reaction can be carried out over carbon-containing catalysts or using anion exchange resins. pensoft.net
These recycling processes not only convert the primary by-product SiCl₄ back into valuable feedstock but can also help in the purification process itself. For instance, recycling streams can be manipulated to help remove other impurities. science.gov Effective recycling of SiCl₄ and other by-products is a critical component of modern, cost-effective, and sustainable this compound and polysilicon production. pensoft.net
Chemical Reactivity and Mechanistic Investigations of Trichlorosilane
Gas Phase Reaction Mechanisms
The gas phase chemistry of trichlorosilane during CVD is complex, involving multiple reaction pathways that are highly dependent on process conditions such as temperature and pressure. acs.orgnih.gov
Systematic investigations into the gas phase chemistry of this compound CVD have identified two primary competing mechanisms: the disilane (B73854) mechanism and a radical pathway. acs.orgresearchgate.netnih.gov
The Radical Pathway: This mechanism is initiated by the decomposition of intermediates like pentachlorodisilane (B12657859) (Si2HCl5) and proceeds through a series of rapid propagation reactions involving radical species such as SiCl3 and H. acs.orgresearchgate.netnih.gov
While both pathways are active, research indicates that at higher temperatures and conversion thresholds, the radical mechanism becomes the faster route for the conversion of SiHCl3 to silicon tetrachloride (SiCl4). acs.orgresearchgate.netnih.gov This conversion is significant because it consumes HCl, a potent etchant of silicon, thereby favoring the net deposition of silicon. acs.orgnih.govnih.gov A kinetic model for the CVD of silicon from this compound can include a significant number of reversible reactions and chemical species to accurately capture the dominant chemistry. researchgate.net
To quantitatively understand and model the kinetics of this compound decomposition, the rate constants for the elementary reactions are determined, often using computational methods based on Transition State Theory (TST). acs.orgnih.govacs.org
Conventional Transition State Theory (TST): For reactions that have a well-defined energy barrier or transition state, conventional TST is employed to calculate the rate constants. acs.org This theory relies on calculating the Gibbs free energy of activation. acs.org
Variational Transition State Theory (VTST): For reactions without a distinct energy barrier, such as simple bond-breaking (homolysis) reactions, Canonical Variational Transition State Theory (CVTST) is applied. acs.org In this approach, the generalized transition state is identified as the point of maximum Gibbs free energy along the reaction coordinate. acs.org
These theoretical calculations often involve high-level quantum chemical methods to determine the potential energy surfaces and vibrational frequencies of reactants and transition states. acs.orgnih.gov For instance, the B3LYP functional with a 6-31+G(d,p) basis set can be used for structures and frequencies, while more accurate methods like CCSD(T) with extrapolated basis sets are used for energies. acs.orgnih.gov
Table 1: Theoretical Methods for Rate Constant Determination
| Theory | Application | Key Principle |
| Conventional Transition State Theory (TST) | Reactions with a well-defined transition state | Calculation based on the Gibbs free energy of activation at the saddle point. acs.org |
| Variational Transition State Theory (VTST) | Barrierless reactions (e.g., bond cleavage) | Locating the maximum Gibbs free energy along the reaction path (generalized transition state). acs.org |
In the calculation of thermodynamic properties and rate constants, the treatment of low-frequency torsional vibrations (internal rotations) is critical for accuracy. acs.orgnih.govpolimi.it The simple rigid rotor-harmonic oscillator approximation can be insufficient for molecules with internal rotors. acs.orgnih.gov
To address this, hindered rotor models are employed. acs.orgnih.govpolimi.it These models treat the torsional motion as a one-dimensional hindered rotation, which provides a more accurate description of the partition function and, consequently, the pre-exponential factors of the rate constants. polimi.it This level of detail is crucial for building predictive kinetic models. acs.orgnih.gov The potential energy surface for these torsional motions can be calculated using quantum chemical methods. acs.org
The formation of disilanes is a key feature of the gas-phase reactivity of this compound. acs.orgnih.gov Species such as pentachlorodisilane (Si2HCl5) and hexachlorodisilane (B81481) (Si2Cl6) are significant reaction intermediates. acs.orgresearchgate.netunt.edu
These disilanes play a dual role:
They provide a catalytic route for the conversion between the most stable monosilane species. acs.orgnih.gov
They act as initiators for radical chain mechanisms through their decomposition. acs.orgnih.gov
Once initiated, typically by the decomposition of a disilane intermediate, radical chain mechanisms become a dominant feature of this compound pyrolysis. acs.orgnih.govosti.gov These mechanisms involve highly reactive radical species.
A general representation of a radical chain mechanism includes:
Initiation: Formation of initial radicals, for example, from the decomposition of Si2HCl5. acs.orgnih.gov
Propagation: A series of fast reactions where a radical reacts with a stable molecule to form a product and another radical, which continues the chain. acs.orgnih.gov An example is the reaction of a chlorine radical with this compound.
Termination: Reactions where two radicals combine or disproportionate, thus ending the chain. mdpi.com
These radical chain reactions provide an efficient pathway for the chemical transformations occurring during CVD, particularly the conversion of SiHCl3 to SiCl4, which facilitates silicon deposition by consuming the etchant HCl. acs.orgnih.gov Experimental studies on related systems, like the decomposition of methylthis compound (B1216827), also suggest the importance of radical-chain mechanisms. osti.gov
Reactions with Atomic Species (e.g., Chlorine Atoms)
Temperature and Pressure Dependence of Rate Constants
Solution Phase and Surface Reactivity
This compound participates in nucleophilic addition reactions, particularly with carbonyl compounds like aldehydes and ketones. marquette.edumasterorganicchemistry.com This reaction, often a form of hydrosilylation, involves the addition of the silicon-hydrogen bond across the carbon-oxygen double bond of the carbonyl group. organic-chemistry.org The reaction with aldehydes and ketones typically yields silyloxy compounds, which upon hydrolysis produce secondary or tertiary alcohols. marquette.edu The carbonyl carbon acts as an electrophile, undergoing attack by a nucleophile, which in this context is derived from this compound. masterorganicchemistry.com
The reactivity of this compound in these additions can be influenced by catalysts. While the Si-H bond itself can react, the process is often facilitated. For instance, the reaction of this compound with acetone (B3395972) is analogous to the "chloretone" reaction involving chloroform (B151607) and acetone. marquette.edu
The mechanism of the reaction between this compound and acetone has been a subject of investigation to characterize the nucleophilic addition of organosilicon compounds to carbonyls. marquette.edu While this compound can react violently with acetone, the controlled reaction is a key example of hydrosilylation. nj.gov
The reaction is understood to proceed via nucleophilic attack on the carbonyl carbon. The silicon atom in this compound is electron-deficient due to the attached chlorine atoms, but the key step involves the transfer of a hydride (H⁻) from the silicon to the electrophilic carbonyl carbon. This can occur through various mechanisms depending on the conditions (e.g., catalyzed vs. uncatalyzed).
In a general sense, the process can be envisioned as:
Activation/Coordination: The carbonyl oxygen may coordinate to the silicon atom, enhancing the electrophilicity of the carbonyl carbon and the hydridic character of the Si-H bond. In catalyzed reactions, a catalyst might fulfill this role.
Hydride Transfer: A hydride ion is transferred from the this compound to the carbonyl carbon, forming a C-H bond and breaking the C=O pi bond. This results in an intermediate alkoxide.
Silyl (B83357) Group Transfer: The resulting trichlorosilyl (B107488) group (-SiCl₃) bonds to the oxygen atom, forming a trichlorosilyloxyether.
CH₃COCH₃ + HSiCl₃ → (CH₃)₂CHOSiCl₃
The product, isopropoxy(trichloro)silane, can then be hydrolyzed to yield isopropyl alcohol. marquette.edu The acidity of the medium can also play a significant role, as seen in studies of phenylthis compound (B1630512) hydrolysis in water-acetone solutions, where HCl concentration affects reaction rates and product distribution. mdpi.com
Nucleophilic Addition Reactions with Carbonyl Compounds
Characterization of Hydrolysis Products
The hydrolysis of this compound (HSiCl₃) is a rapid and complex process that leads to the formation of a variety of silicon-containing products. The initial step involves the reaction of this compound with water to form silanols (Si-OH), which are generally unstable and readily undergo condensation reactions to form siloxane bonds (Si-O-Si). acs.org This process results in the formation of oligomeric and polymeric siloxanes.
The characterization of these hydrolysis products is crucial for understanding the reaction mechanism and the structure of the resulting materials. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable tools for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is widely used to monitor the hydrolysis and condensation of chlorosilanes. mdpi.comresearchgate.net The disappearance of the Si-H stretching vibration, typically observed around 2250 cm⁻¹, indicates the consumption of the this compound starting material. open.ac.uk The formation of siloxane bonds is confirmed by the appearance of strong absorption bands in the region of 1000-1100 cm⁻¹, corresponding to the asymmetric stretching of Si-O-Si. researchgate.net A broad absorption band in the region of 3200-3700 cm⁻¹ is indicative of the presence of Si-OH groups and adsorbed water. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Si-H stretch | ~2250 |
| Si-O-Si stretch | 1000-1100 |
| O-H stretch (Silanol) | 3200-3700 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
²⁹Si NMR spectroscopy is a powerful technique for elucidating the structure of the polysiloxane network. epo.orggoogle.com The chemical shifts in the ²⁹Si NMR spectrum are sensitive to the local environment of the silicon atom, allowing for the differentiation of various structural units. For instance, signals in the range of -67.0 to -71.0 ppm are characteristic of Ph(HO)SiO fragments, while signals between -76.5 and -80.5 ppm are attributed to PhSiO₁.₅ fragments in phenylthis compound hydrolysis products. mdpi.com The presence of different isomers of cyclotetrasiloxanes can also be identified by distinct singlets in the ²⁹Si NMR spectrum. mdpi.com
| Silicon Environment | Typical ²⁹Si Chemical Shift (ppm) |
| Ph(HO)SiO | -67.0 to -71.0 |
| PhSiO₁.₅ | -76.5 to -80.5 |
| All cis-(tetrahydroxy)(tetra-m-tolyl)cyclotetrasiloxane | -69.98 |
| cis-trans-(tetrahydroxy)(tetra-m-tolyl)cyclotetrasiloxane | upfield of -69.98 |
By combining these spectroscopic techniques, a detailed picture of the complex mixture of linear, cyclic, and branched polysiloxanes formed during the hydrolysis of this compound can be obtained.
Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a fundamental reaction in organosilicon chemistry. This compound is a key reagent in these transformations, enabling the synthesis of a wide array of organosilicon compounds.
Asymmetric Hydrosilylation of Olefins with Chiral Catalysts
The catalytic asymmetric hydrosilylation of prochiral olefins with this compound is a powerful method for the synthesis of optically active organosilanes, which are valuable intermediates for the production of chiral alcohols and other fine chemicals. mdpi.comiupac.org Palladium complexes bearing chiral phosphine (B1218219) ligands have emerged as highly effective catalysts for this transformation. scispace.comresearchgate.net
One of the most successful classes of ligands for this reaction is the axially chiral monophosphines, such as 2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (MeO-MOP). iupac.org Palladium catalysts generated in situ from a palladium precursor and a chiral MOP ligand catalyze the hydrosilylation of various olefins with high regioselectivity and enantioselectivity. iupac.org For example, the reaction of simple terminal alkenes with this compound in the presence of a palladium-MOP catalyst affords 2-silylalkanes with excellent enantiomeric excess (ee). iupac.org
The reaction of norbornene and related meso bicyclic olefins also proceeds with high enantioselectivity, yielding the corresponding exo-2-silylnorbornane derivatives. iupac.org Subsequent oxidation of the C-Si bond provides the corresponding optically active alcohols with retention of configuration. mdpi.com
Below is a table summarizing the results of palladium-catalyzed asymmetric hydrosilylation of various olefins with this compound using different chiral ligands.
| Olefin | Chiral Ligand | Product | Yield (%) | ee (%) |
| 1-Octene | (S)-MeO-MOP | (R)-2-(Trichlorosilyl)octane | 85 | 95 |
| 1-Hexene | (S)-MeO-MOP | (R)-2-(Trichlorosilyl)hexane | 82 | 94 |
| 4-Phenyl-1-butene | (S)-MeO-MOP | (R)-2-(Trichlorosilyl)-4-phenylbutane | 90 | 97 |
| Norbornene | (R)-MeO-MOP | (1S,2S,4R)-2-(Trichlorosilyl)norbornane | 99 | 96 |
| Styrene | (R)-H-MOP | (R)-1-Phenyl-1-(trichlorosilyl)ethane | - | 96 |
| Cyclohexa-1,3-diene | (R)-p-Tol-MOP | (R)-3-(Trichlorosilyl)cyclohex-1-ene | 87 | 80 |
Formation of Functionalized Organosilanes
The hydrosilylation of alkenes bearing functional groups with this compound provides a direct route to functionalized organosilanes. organic-chemistry.org These compounds are versatile building blocks in materials science and organic synthesis. The reaction tolerates a variety of functional groups, including esters, amides, and ketones, allowing for the preparation of a diverse range of organotrichlorosilanes. epfl.chmdpi.com
A notable industrial application is the synthesis of trichloro(3-chloropropyl)silane from the hydrosilylation of allyl chloride. This product serves as a key intermediate for the production of various silane (B1218182) coupling agents. acs.org The reaction RCH=CH₂ + HSiCl₃ → RCH₂CH₂SiCl₃ is a general and efficient method for creating a stable carbon-silicon bond while preserving the functionality on the alkyl chain. organic-chemistry.org
The following table presents examples of the synthesis of functionalized organosilanes via the hydrosilylation of functionalized alkenes with this compound.
| Alkene | Catalyst | Product | Yield (%) |
| Allyl chloride | Platinum-based | Trichloro(3-chloropropyl)silane | High |
| Methyl acrylate | Radical initiator | Methyl 3-(trichlorosilyl)propanoate | - |
| Acrylonitrile | Lewis base | 3-(Trichlorosilyl)propanenitrile | - |
| Hex-5-en-2-one | Nickel pincer complex | 5-(Trichlorosilyl)hexan-2-one | High |
| N-Allylacetamide | - | N-(3-(Trichlorosilyl)propyl)acetamide | - |
Reductive Processes Utilizing this compound
This compound is a cost-effective and versatile reducing agent for various functional groups. researchgate.net Its reactivity can be modulated by the addition of activators, such as Lewis bases, enabling a wide range of reductive transformations.
Reduction of Aldehydes and Imines
This compound, in combination with a Lewis base such as N,N-dimethylformamide (DMF) or a tertiary amine, serves as an efficient system for the reduction of aldehydes and imines to the corresponding alcohols and amines. open.ac.ukdicp.ac.cnmdpi.com The active reducing species are believed to be hypervalent hydridosilicates, which are formed by the coordination of the Lewis base to the silicon atom of this compound. open.ac.uk This activation enhances the hydridic character of the Si-H bond, facilitating the hydride transfer to the electrophilic carbon of the carbonyl or imine group.
The reduction is highly chemoselective. For example, aldehydes can be selectively reduced in the presence of ketones. open.ac.uk Asymmetric reduction of ketimines can be achieved with high enantioselectivity using chiral Lewis basic organocatalysts, such as N-methylvaline-derived formamides. researchgate.netorganic-chemistry.org
The table below showcases the reduction of various aldehydes and imines using this compound.
| Substrate | Catalyst/Activator | Product | Yield (%) | ee (%) |
| Benzaldehyde | DMF | Benzyl alcohol | 95 | - |
| 4-Chlorobenzaldehyde | DMF | (4-Chlorophenyl)methanol | 98 | - |
| Cinnamaldehyde | DMF | Cinnamyl alcohol | 88 | - |
| N-(1-Phenylethylidene)aniline | (S)-N-Formyl-pipecolinic acid | N-(1-Phenylethyl)aniline | High | Good |
| N-(4-Fluorobenzylidene)aniline | Polystyrene supported picolinamide | N-(4-Fluorobenzyl)aniline | 93 | 85 |
| N-(1-(Furan-2-yl)ethylidene)aniline | N-Methylvaline-derived formamide | N-(1-(Furan-2-yl)ethyl)aniline | 90 | 85 |
Reductive Amination Reactions
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and amines. This compound, activated by a Lewis base like DMF or tetramethylethylenediamine (TMEDA), provides an effective system for one-pot reductive amination. google.comorganic-chemistry.orgnih.govniu.edu This process involves the in-situ formation of an imine or enamine intermediate from the reaction of a carbonyl compound and an amine, which is then reduced by the this compound.
The scope of this reaction is broad, encompassing the reductive amination of aldehydes and ketones with both primary and secondary amines to afford secondary and tertiary amines, respectively. nih.govresearchgate.net The reaction exhibits good functional group tolerance, with groups such as esters, amides, nitriles, and even boronic esters remaining intact under the reaction conditions. organic-chemistry.org However, sterically hindered ketones can be challenging substrates. gla.ac.ukrsc.org
The following table provides examples of reductive amination reactions utilizing this compound.
| Carbonyl Compound | Amine | Catalyst/Activator | Product | Yield (%) |
| Benzaldehyde | Aniline | DMF | N-Benzylaniline | High |
| 4-Methoxyacetophenone | N-Methylaniline | TMEDA | N-(1-(4-Methoxyphenyl)ethyl)-N-methylaniline | 85 |
| Cyclohexanone | Morpholine | Pyridine | 4-Cyclohexylmorpholine | 83 |
| Acetophenone | Phenylhydrazine | Chiral bis-sulfinamide | 1-Phenyl-1-(1-phenylethyl)hydrazine | 93 |
| 2-Hydroxyacetophenone | Indoline | Pyridine | 1-(2-(Indolin-1-yl)ethyl)phenol | 83 |
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry have become indispensable tools for elucidating the complex chemical behavior of this compound (SiHCl₃). These methods provide molecular-level insights into reaction mechanisms, energetics, and kinetics that are often difficult to access experimentally. By modeling the fundamental interactions of atoms and molecules, computational studies offer a predictive framework for understanding and optimizing processes like chemical vapor deposition (CVD) for silicon production.
Quantum Chemical Calculations of Structures, Frequencies, and Energies
Quantum chemical calculations are foundational to the theoretical investigation of this compound. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure of molecules, from which properties like geometry, vibrational frequencies, and energies can be derived. High-level methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) and Density Functional Theory (DFT) are commonly employed to achieve high accuracy. acs.orgnih.govacs.org
Structures and vibrational frequencies for reactants, transition states, and products in this compound chemistry are frequently calculated using DFT methods like B3LYP with basis sets such as 6-31+G(d,p). acs.orgnih.govacs.org For more accurate energy calculations, the results are often refined using the CCSD(T) method extrapolated to the complete basis set (CBS) limit, which provides energetics believed to be accurate to within 1 kcal/mol. acs.orgnih.govacs.org These fundamental calculations are the first step in building a comprehensive picture of chemical reactivity.
Table 1: Computational Methods Used in this compound Studies
| Study Focus | Computational Method | Basis Set(s) | Reference(s) |
|---|---|---|---|
| Gas Phase Reactivity | CCSD(T) // B3LYP | aug-cc-pVTZ, aug-cc-pVDZ // 6-31+G(d,p) | acs.orgnih.gov |
| Thermal Decomposition | CCSD(T) // CASSCF | a-cc-pVTZ, a-cc-pVQZ // cc-pVDZ | acs.org |
| Disilane Chemistry | (U)CCSD(T) // (U)B3LYP | CBS (aug-cc-pVDZ/VTZ) // 6-31G+(d,p) | acs.org |
Potential Energy Surface (PES) mapping is a powerful computational technique used to visualize the energy of a chemical system as a function of its geometry. By mapping the PES, researchers can identify stable molecules (local minima), transition states (saddle points), and the lowest-energy paths connecting them, which correspond to the most likely reaction mechanisms.
For this compound, PES mapping has been crucial for understanding its thermal decomposition and its role in silicon CVD. acs.orgnih.gov Studies have detailed the pathways for key reactions, including the decomposition of this compound into dichlorosilylene (B1217353) and hydrogen chloride (SiHCl₃ → SiCl₂ + HCl). acs.orgacs.org The PES reveals the energy barriers associated with different reaction channels, confirming that such decomposition reactions have high activation energies and become significant only at elevated temperatures (above 600 K). researchgate.netmdpi.com Furthermore, computational studies have explored the PES for more complex systems, such as the reactions involving chlorinated disilanes, which are important intermediates in this compound chemistry. acs.orgnih.govacs.org For instance, the disproportionation of hexachlorodisilane (Si₂Cl₆) to form silicon tetrachloride (SiCl₄) and dichlorosilylene (SiCl₂) is a key reaction channel identified through PES analysis. acs.orgacs.org
Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Quantum chemical calculations provide a direct means of computing this critical parameter by determining the energy difference between the reactants and the transition state on the potential energy surface. These computed values are essential inputs for kinetic modeling and reactor simulations.
Numerous studies have focused on calculating the activation energies for various reactions involving this compound. A key unimolecular decomposition pathway, SiHCl₃ → SiCl₂ + HCl, has a computationally determined activation barrier of 72.7 kcal/mol (approximately 304 kJ/mol). acs.orgacs.org This high barrier is consistent with the need for high temperatures in CVD processes. researchgate.netmdpi.com Other reactions, such as those involving radical species, have also been investigated. For example, the hydrogen abstraction reaction by a chlorine atom (SiHCl₃ + Cl → SiCl₃ + HCl) has been shown through calculations to have a transition state below the energy of the reactants, indicating a nearly barrierless process with a slightly negative apparent activation energy. acs.orgaip.org
Table 2: Selected Computed Activation Energies for this compound Reactions
| Reaction | Activation Energy (Ea) | Computational Method | Reference(s) |
|---|---|---|---|
| SiHCl₃ → SiCl₂ + HCl | 72.7 kcal/mol | CCSD(T)/CBS//MP2 | acs.org |
| SiHCl₃ → SiCl₂ + HCl | 295 ± 11.81 kJ/mol | Experimental (Laser Pyrolysis) | acs.org |
| SiCl₂H₂ → SiClH + HCl | 74.8 kcal/mol | CCSD(T)/CBS//MP2 | acs.org |
| SiHCl₃ + Cl → SiCl₃ + HCl | -0.55 ± 0.02 kcal/mol | Experimental/Theoretical | acs.org |
Potential Energy Surface Mapping
Multiphase Flow and Reaction Simulation (e.g., MP-PIC Method for Spouted Beds)
For industrial-scale reactors, such as the spouted or fluidized beds used for producing solar-grade silicon, it is necessary to couple chemical kinetics with fluid dynamics. The Multiphase Particle-in-Cell (MP-PIC) method is a powerful computational fluid dynamics (CFD) technique used for this purpose. acs.orgcip.com.cnmdpi.com The MP-PIC method treats the fluid (gas) phase as a continuum while modeling the solid phase (silicon particles) as discrete parcels, allowing for efficient simulation of complex gas-solid flows, heat transfer, and chemical reactions within the reactor. mdpi.commit.edu
Simulations of this compound production via the hydrochlorination of metallurgical-grade silicon in spouted beds have been performed using the MP-PIC method. acs.org These studies investigate the heat and mass transfer between the gas and solid phases in three dimensions. The simulations reveal how operating conditions—such as wall temperature, inlet HCl flow rate, and silicon particle size—affect the internal flow patterns and the production rate of this compound. acs.orgnih.gov For example, results show that the HCl flow rate and particle size have a more significant impact on SiHCl₃ production than the wall temperature. acs.org These multiphysics simulations, validated against experimental data, are crucial for the engineering optimization of industrial reactors to improve efficiency and yield. acs.orgnih.gov
Applications of Trichlorosilane in Advanced Materials Synthesis
Polysilicon Production for Semiconductor and Photovoltaic Industries
The vast majority of high-purity polysilicon is produced via the Siemens process, where trichlorosilane is the key intermediate. coherentmarketinsights.comratedpower.com This process has been the industry standard for decades, continually refined to improve efficiency and purity. ratedpower.com
Siemens Process Optimization
The Siemens process involves the chemical vapor deposition (CVD) of silicon from a gaseous mixture of this compound and hydrogen onto heated, high-purity silicon filaments. bernreuter.comsglcarbon.com This energy-intensive process involves heating these filaments, or rods, to temperatures up to 1,150°C. ratedpower.combernreuter.com The this compound decomposes and deposits ultra-pure silicon onto the rods, which grow in diameter over several days. sglcarbon.comwacker.com
Chemical Vapor Deposition (CVD) Kinetics and Growth Rate Studies
The kinetics of this compound CVD are complex, involving a series of gas-phase and surface reactions. acs.orgresearchgate.net The deposition rate is influenced by several factors, including temperature, pressure, and the concentration of reactants. upc.eduresearchgate.net
The growth rate of polysilicon is strongly dependent on the surface temperature of the silicon rods. upc.edu Studies have shown a significant increase in growth rate as the temperature is raised from 1000°C to 1100°C. upc.edu For instance, one study observed a 62.5% increase in growth rate within this temperature range. upc.edu However, the rate of increase slows at higher temperatures. upc.edu Increasing the concentration of this compound in the inlet gas mixture, while keeping other parameters constant, also leads to a higher deposition rate. upc.edu Optimizing operational parameters like inlet gas velocity and reducing the this compound concentration can enhance heat and mass transfer, potentially increasing the polysilicon growth rate from 5 μm/min to 20 μm/min. aip.org
| Parameter | Effect on Growth Rate | Research Finding |
| Temperature | Increases with temperature | A 62.5% growth rate increase was observed from 1000°C to 1100°C. upc.edu |
| This compound Concentration | Increases with concentration | Higher TCS concentration leads to a higher deposition rate. upc.edu |
| Inlet Gas Velocity | Can be optimized | Optimizing gas velocity can increase the growth rate from 5 to 20 μm/min. aip.org |
| Hydrogen Chloride (HCl) | Can etch silicon surface | The net deposition rate is a balance between precursor adsorption and HCl etching. researchgate.netnih.gov |
Influence of Reactor Conditions on Polysilicon Quality
Local overheating of the silicon rods can lead to the formation of "popcorn-shaped" polysilicon, which is an undesirable, lower-quality material. mdpi.com The design of the furnace and the current density can contribute to such overheating, particularly at the bridge part of the silicon rods. mdpi.com The surface temperature uniformity is therefore critical for producing dense, high-quality polysilicon. mdpi.com
Recent advancements include the development of sensor-based setups to monitor and adjust reactor conditions in real-time. wacker.com This allows for optimized control over the deposition process, leading to more uniform growth of the polysilicon rods. wacker.com The purity of the raw materials, including the this compound and hydrogen, is also paramount to achieving the required quality for electronic and solar applications. mdpi.com
Energy Consumption Analysis and Reduction Strategies in CVD
The CVD step is the most energy-intensive part of the Siemens process. ratedpower.comupc.edu A significant portion of this energy is lost through thermal radiation from the hot silicon rods. up.ac.zaup.ac.za Analyses have shown that radiation heat loss can account for approximately 50% of the total energy consumption in industrial-scale reactors. up.ac.zaup.ac.za In laboratory-scale reactors, this percentage can be even higher, ranging from 63.6% to 70.3%. up.ac.za
Several strategies have been identified to reduce energy consumption:
Thermal Shields: The use of thermal shields can significantly reduce radiation heat loss. up.ac.zaup.ac.za Theoretical calculations suggest that shields with lower surface emissivity lead to greater energy savings. up.ac.za Reductions in the range of 30% are considered achievable. up.ac.za
Increased Reactor Capacity: Scaling up the size of Siemens reactors can reduce the specific energy consumption per unit mass of polysilicon by up to 39%. aip.org
Optimizing Rod Diameter: While increasing the diameter of the silicon rods leads to higher radiative and convective heat losses, it significantly reduces the specific energy consumption per kilogram of polysilicon produced, with one study showing a reduction of 76.69%. aip.org
Process Integration: Techniques like heat integration using pinch technology can identify and rectify inefficiencies in the process, leading to substantial operating cost savings. researchgate.net
| Strategy | Potential Energy Savings | Key Finding |
| Thermal Shields | ~30% reduction per kg of silicon | Reduces radiation heat loss, which accounts for ~50% of total energy consumption. up.ac.zaup.ac.za |
| Increased Reactor Capacity | Up to 39% reduction in specific energy consumption | Larger reactors are more efficient per unit of output. aip.org |
| Optimized Rod Diameter | Up to 76.69% reduction in specific energy consumption | The increase in volume outweighs the increase in surface heat loss. aip.org |
| Heat Integration | Significant operating cost reduction | Pinch technology can optimize the heat exchanger network. researchgate.net |
Control of Polysilicon Purity for Electronic and Solar Grades
The purity of polysilicon is paramount, with different grades required for solar and electronic applications. The Siemens process can be tailored to produce various purity levels by controlling the distillation of this compound and by etching impurities from the surface of the final polysilicon chunks. ratedpower.combernreuter.com
Solar Grade (SoG-Si): Used for solar cells, this grade typically has a purity of 99.9999% (6N) to 99.999999% (8N) for multicrystalline cells, and 9N to 10N for more efficient monocrystalline cells. ratedpower.comicis.com
Electronic Grade (EG-Si): Required for semiconductors, this grade demands the highest purity, ranging from 10N to 11N (99.999999999%). ratedpower.combernreuter.com This ultra-pure silicon is essential for the fabrication of integrated circuits and other semiconductor devices. wikipedia.orguniversitywafer.com
The purification process begins with the conversion of metallurgical-grade silicon (about 98-99% pure) into this compound. wikipedia.orgwacker.com This is followed by extensive distillation of the liquid this compound to remove impurities. wacker.comvalmet.com The final purity is determined in the CVD reactor, where the deposition conditions are carefully controlled to prevent contamination. wacker.com
Alternative Silicon Production Methodologies (e.g., Silane (B1218182) Process)
While the Siemens process dominates the market, alternative methods for producing high-purity silicon exist, primarily aimed at reducing the high energy consumption of the conventional process. bernreuter.com
Fluidized Bed Reactor (FBR) Technology: This method represents a more energy-efficient alternative to the Siemens process. coherentmarketinsights.com In an FBR, small silicon seed particles are fluidized by a stream of gas, which can be either silane (SiH4) or this compound. bernreuter.comsglcarbon.com Silicon from the gas decomposes and deposits onto these seed particles, which grow into larger granules and can be withdrawn continuously. bernreuter.com
A key advantage of FBR technology is its significantly lower energy consumption; a silane-fed FBR may use only one-tenth of the electricity needed for a traditional Siemens reactor. ratedpower.combernreuter.com The FBR process can also run continuously, unlike the batch process of the Siemens method. coherentmarketinsights.com However, challenges such as controlling the complex fluid dynamics and preventing contamination from the reactor walls have limited its market share. bernreuter.com
Silane Process (Union Carbide Process): This process involves the disproportionation of this compound to produce silane (SiH4), which is then used as the silicon precursor in a deposition reactor. segovia-hernandez.com The conversion of silane to silicon is more efficient than that of this compound. segovia-hernandez.com However, this process often operates under more extreme conditions than the Siemens process. segovia-hernandez.com A novel route for silane production from dichlorosilane (B8785471) (a by-product of the Siemens process) is also being explored, which shows potential for further energy reduction. rsc.org
Upgraded Metallurgical-Grade (UMG) Silicon: This approach uses physical purification methods, such as vacuum melting and directional solidification, to remove impurities directly from metallurgical-grade silicon. ratedpower.combernreuter.com This method consumes much less energy than the chemical routes but generally results in a lower purity product, making it less suitable for high-efficiency applications. ratedpower.comwikipedia.org
Thin Film Deposition Technologies
This compound is a cornerstone in various thin film deposition technologies, primarily chemical vapor deposition (CVD), a process used to create high-quality, high-performance solid materials. wikipedia.org In a typical CVD process, a substrate is exposed to volatile precursors like this compound, which react or decompose on the substrate surface to form the desired film. wikipedia.org This method is widely employed in the semiconductor industry to produce monocrystalline, polycrystalline, and amorphous films. wikipedia.org
Silicon Film Deposition by Chemical Vapor Deposition
This compound is frequently used for producing silicon films via CVD for applications in microelectronics and solar cells. semanticscholar.org The process typically occurs in a this compound-hydrogen system within a cold wall CVD reactor. semanticscholar.org Research has shown that in this system, this compound can directly reach the silicon substrate surface to produce the silicon film, with the deposition rate often following an Eley-Rideal surface reaction model. semanticscholar.org
To ensure precise control over the film deposition process, several in-situ monitoring techniques are employed. These methods allow for real-time observation and adjustment of deposition parameters.
Langasite Crystal Microbalance (LCM): This technique is highly sensitive and can measure significantly slow deposition rates. semanticscholar.org Studies have utilized LCM to monitor the deposition of by-products at the exhaust of a CVD reactor, providing valuable data for process optimization. semanticscholar.orgresearchgate.net The LCM sensor can quickly detect minute changes in deposition that other measurement tools might miss. semanticscholar.org For instance, the film thickness trends observed with LCM have shown good agreement with those determined by transmission electron microscopy (TEM). scirp.org
Quadrupole Mass Spectrometry (QMS): QMS is used for gas species analysis, allowing for the in-situ monitoring of the chemical composition of the gases within the CVD reactor. semanticscholar.org It is particularly useful for studying the formation of by-products like dichlorosilylene (B1217353) (SiCl2). semanticscholar.orgresearchgate.net By analyzing the partial pressures of different species, researchers can understand the chemical reactions occurring during deposition. semanticscholar.org
Quartz Crystal Microbalance (QCM): Similar to LCM, QCM is a piezoelectric crystal microbalance that can sensitively detect weak signals, such as changes in gas properties and the nano-gram-level weight increase of a thin film. nii.ac.jp QCM has been used to measure the exhaust gas of silicon epitaxial reactors, providing real-time information that can be correlated with the epitaxial growth rate. nii.ac.jpresearchgate.net The frequency of the QCM is influenced by the density and viscosity of the gas mixture, as well as the deposition on its surface. researchgate.net
| In-situ Monitoring Technique | Principle of Operation | Key Application in this compound CVD |
| Langasite Crystal Microbalance (LCM) | Measures changes in mass on a piezoelectric langasite crystal by monitoring its resonant frequency. | Detecting very slow deposition rates and monitoring by-product formation at the reactor exhaust. semanticscholar.orgresearchgate.net |
| Quadrupole Mass Spectrometry (QMS) | Separates ions based on their mass-to-charge ratio, allowing for the identification and quantification of gas species. | Analyzing the gas-phase composition and studying the formation of by-products like SiCl2. semanticscholar.orgresearchgate.net |
| Quartz Crystal Microbalance (QCM) | Measures mass changes on a quartz crystal by tracking shifts in its resonant frequency. | Real-time monitoring of film growth rate and by-product deposition in the exhaust gas. nii.ac.jpresearchgate.net |
A significant challenge in silicon film deposition from this compound is the formation of by-products. One of the main by-products is dichlorosilylene (SiCl2), which can polymerize to form an oily silane, (SiCl2)n, in the exhaust system of the CVD reactor. semanticscholar.orgresearchgate.net This can become a more significant issue as silicon wafer diameters increase, leading to higher precursor consumption. semanticscholar.org
Studies have shown a direct relationship between the concentration of hydrogen gas and the formation of SiCl2. semanticscholar.org Increasing the hydrogen gas concentration has been found to decrease the partial pressure of SiCl2 and, consequently, the deposition of oily silane by-products. semanticscholar.orgresearchgate.net This suggests that hydrogen plays a role in suppressing the formation of SiCl2. semanticscholar.org Another mitigation strategy involves keeping the exhaust system warm to decrease the deposition of the oily silane. semanticscholar.org
The formation of SiCl2 can occur both in the gas phase through thermal decomposition of this compound and through desorption from the silicon surface. researchgate.net The SiCl2 molecules then react with each other to form the (SiCl2)n by-product. semanticscholar.org
In-situ Monitoring Techniques (LCM, QMS, QCM) for Film Growth
Epitaxial Layer Growth (e.g., Silicon Carbide)
This compound is also a key precursor in the epitaxial growth of advanced materials like silicon carbide (SiC), a semiconductor with a wide bandgap suitable for high-power and high-frequency devices. diva-portal.org
This compound as Silicon Precursor in SiC CVD
In SiC CVD, this compound is used as the silicon precursor, often in combination with a carbon precursor like ethylene (B1197577) or propane. scientific.netdiva-portal.org The use of chlorinated precursors like this compound in SiC epitaxy allows for high growth rates, which are necessary for producing the thick epitaxial layers required for high-power devices. diva-portal.org
Research has demonstrated that using this compound can lead to a 15% higher growth rate compared to using silane (SiH4) at the same Si/H2 ratio. scientific.net Furthermore, the presence of chlorine helps to reduce the formation of silicon droplets, enabling the use of higher Si/H2 ratios and achieving even higher growth rates. scientific.net Chloride-based CVD has been shown to achieve growth rates exceeding 100 µm/h. diva-portal.org In some low-temperature processes, a silicon thin film is first formed using this compound, followed by the introduction of a carbon source like monomethylsilane to form the SiC film. ingentaconnect.comingentaconnect.com
| Precursor System | Advantage | Achieved Growth Rate |
| This compound/Ethylene | Higher growth rate compared to silane-based systems. scientific.net | 16 µm/h scientific.net |
| Chloride-based CVD | Prevents silicon cluster formation, enabling very high growth rates. diva-portal.org | >100 µm/h diva-portal.org |
Impact of Chlorine on Silicon Droplet Formation and Growth Rates
A major issue in high-rate SiC epitaxy is the homogeneous gas-phase nucleation of silicon, leading to the formation of silicon droplets that are detrimental to the quality of the epitaxial layer. diva-portal.orgaip.org The introduction of chlorine, either through the use of chlorinated precursors like this compound or by adding HCl, effectively prevents the formation of these silicon droplets. diva-portal.orgdiva-portal.org
The presence of chlorine in the gas phase is believed to suppress gas-phase nucleation, thereby increasing the amount of silicon available for SiC growth and leading to a higher growth rate. arxiv.org The Si-Cl bond is stronger than the Si-H bond, which means that Si-Cl bonds are less likely to dissociate at a given temperature, inhibiting the formation of silicon clusters. arxiv.org The primary silicon-containing species in chloride-based CVD is SiCl2, which is more stable than the SiH2 species found in conventional CVD. researchgate.net This stability is key to achieving high growth rates without compromising material quality. researchgate.net
The addition of chlorine can also influence the incorporation of dopants into the SiC lattice. While n-type doping is generally unaffected, p-type doping can be limited by the formation of volatile metal chlorides. aip.org
Control of Crystal Quality and Surface Roughness
This compound (TCS) is a critical precursor in the synthesis of advanced materials, particularly in the chemical vapor deposition (CVD) of silicon carbide (SiC) epitaxial layers, where precise control over crystal quality and surface morphology is paramount. The manipulation of process parameters involving TCS allows for the growth of high-quality crystals with minimal defects and controlled surface roughness.
Research into the homoepitaxial growth of 4H-SiC layers using this compound has demonstrated that the C/Si ratio, which is controlled by the flow rates of TCS and a carbon source like ethylene, is a dominant factor in determining the defect density and surface flatness. researchgate.netmdpi.com Systematic studies have shown that an optimal C/Si ratio can significantly minimize defects. For instance, a C/Si ratio of 0.72 has been identified as optimal for reducing defect density and achieving the best surface flatness in certain processes. researchgate.netmdpi.com
The growth temperature and pressure are also crucial variables. In one study, an optimal 4H-SiC epilayer was achieved at 1600 °C with a specific TCS flow rate, resulting in a good surface morphology with a low root mean square (RMS) roughness of 0.64 nm over a 10 × 10 μm² area. researchgate.net Another investigation found that while increasing growth pressure led to a decreased growth rate and worsened thickness uniformity, it initially improved and then worsened surface roughness, with optimal quality observed at a lower pressure of 40 Torr. researchgate.net
The introduction of chloride-based chemistry, by using TCS instead of silane (SiH₄), has been shown to enable higher growth rates for 4H-SiC epilayers, reaching up to 100 μm/h. researchgate.net Schottky diodes fabricated on these epilayers grown with TCS at 1600 °C exhibited a lower defect density compared to those grown with standard processes. researchgate.net Furthermore, the addition of hydrogen chloride (HCl) gas during the CVD process can influence the growth dynamics on different crystal faces, which is a key factor in processes like trench filling to reduce void formation. dntb.gov.ua
The following table summarizes the effect of key process parameters on the quality of SiC epitaxial layers grown using this compound.
| Process Parameter | Effect on Crystal Quality and Surface Roughness | Research Finding |
| C/Si Ratio | Directly influences defect density and surface flatness. | An optimal C/Si ratio of 0.72 was found to yield the lowest defect density and best surface flatness. researchgate.netmdpi.com |
| Temperature | Affects growth rate and surface morphology. | Optimal epilayer with an RMS roughness of 0.64 nm was obtained at 1600 °C. researchgate.net |
| Pressure | Impacts growth rate, uniformity, and surface roughness. | Optimal growth quality was observed at a lower pressure of 40 Torr. researchgate.net |
| HCl Addition | Can suppress growth on certain crystal faces to improve trench filling. | Excessive HCl can reduce the growth rate on trench sidewalls, minimizing void formation. dntb.gov.ua |
Low-Temperature Deposition Strategies
The drive towards fabricating advanced semiconductor devices with smaller features and complex, three-dimensional structures has necessitated the development of low-temperature deposition techniques to prevent damage to underlying layers and preserve sharp doping profiles. aip.org this compound is utilized in several low-temperature strategies for depositing silicon-based films.
Atomic Layer Deposition (ALD) is another key low-temperature technique that offers highly conformal film growth on high-aspect-ratio structures, a critical requirement for next-generation devices. aip.org ALD processes for silicon-based dielectrics like silicon dioxide (SiO₂) often utilize chlorosilane precursors. The study of surface reaction mechanisms involving chlorosilanes in ALD provides a foundation for developing low-temperature processes for other materials like silicon nitride (SiNₓ) and silicon carbide (SiC). aip.org While challenges remain, particularly for low-temperature SiC ALD, the understanding gained from chlorosilane chemistry is crucial for designing new precursors and processes. aip.org
Research has also explored the use of this compound in combination with other precursors to achieve low-temperature deposition. For example, silicon carbide films have been formed on silicon surfaces at temperatures lower than 900K using monomethylsilane and hydrogen chloride gas, after a high-temperature surface cleaning step. researchgate.net
| Deposition Technique | Precursors | Deposition Temperature | Key Advantage |
| Chemical Vapor Deposition (CVD) | This compound, Monomethylsilane | 800°C for initial Si layer, Room temperature for SiC formation | Enables the formation of silicon carbide films at temperatures lower than traditional methods. researchgate.netnih.gov |
| Chemical Vapor Deposition (CVD) | Dichlorosilane, Hydrogen Chloride | 820°C - 1020°C | Reduced pressure and temperature lead to epitaxial layers with low defect levels. purdue.edu |
| Atomic Layer Deposition (ALD) | Chlorosilanes (including this compound) | ≤400 °C | Allows for highly conformal film growth on complex nanostructures. aip.org |
Functional Material Design and Surface Engineering
Synthesis of Organosilicon Polymers and Resins
This compound and its derivatives are fundamental building blocks in the synthesis of a wide array of organosilicon polymers and resins, which are valued for their unique properties. pcc.euelkem.comshinetsusilicone-global.com The production of these materials typically involves the hydrolysis and subsequent polycondensation of chlorosilane monomers. pcc.euelkem.com
Methylthis compound (B1216827) (CH₃SiCl₃), an organosilicon compound, is a key precursor used to form cross-linked siloxane polymers. wikipedia.org The hydrolysis of methylthis compound is an unstable reaction that leads to the formation of a polymer network. wikipedia.org The three chlorine atoms on the silicon provide multiple reactive sites, which, upon hydrolysis, form silanol (B1196071) (Si-OH) groups. These silanol groups are highly reactive and readily condense with each other, eliminating water to form a highly cross-linked, three-dimensional siloxane (Si-O-Si) network. elkem.comwikipedia.org This process is foundational for producing silicone resins. pcc.euelkem.com
The structure and properties of the final polymer can be tailored by co-hydrolyzing different chlorosilane monomers. For instance, reacting the product of acetone (B3395972) and this compound with vinyl triethoxysilane (B36694) or dimethyldichlorosilane can form various copolymeric siloxanes and solid polymers. google.com The ratio of different monomers allows for precise control over the degree of cross-linking and the functionality of the resulting resin. pcc.euelkem.com While dimethyldichlorosilane, with two chlorine atoms, forms linear or cyclic polymers (silicone oils and gums), the inclusion of methylthis compound introduces branching and cross-linking, leading to the formation of rigid, thermoset silicone resins. pcc.euelkem.com
This compound itself is also a crucial intermediate for producing silane coupling agents. synopsischemitech.com These agents are synthesized through the addition of this compound to unsaturated olefins that contain reactive groups, a reaction often catalyzed by platinum chloride, followed by alcoholysis. synopsischemitech.com
| Monomer | Type of Polymer Formed | Key Feature |
| Methylthis compound | Cross-linked silicone resins | High degree of cross-linking due to three reactive sites, leading to rigid, thermoset materials. elkem.comwikipedia.org |
| Dimethyldichlorosilane | Linear or cyclic polymers (oils, gums) | Forms the backbone of many silicone polymers. pcc.euelkem.com |
| This compound | Intermediate for silane coupling agents | Reacts with unsaturated olefins to create functional coupling agents. synopsischemitech.com |
Surface Modification for Hydrophobicity and Adhesion Control
This compound and its alkyl derivatives are extensively used for surface modification, enabling precise control over surface properties such as hydrophobicity and adhesion. nih.govrsc.orgevonik.comdakenchem.com This functionalization is critical for applications ranging from microfluidics to biomaterials. nih.govrsc.org
The modification process leverages the high reactivity of the trichlorosilyl (B107488) group with hydroxylated surfaces, such as silica, glass, and metal oxides. wikipedia.orgresearchgate.net This reaction forms strong, stable covalent Si-O-substrate bonds, anchoring the modifier molecule to the surface. wikipedia.org The organic part of the silane molecule then dictates the new surface properties. evonik.com For example, using alkyltrichlorosilanes results in a hydrophobic surface due to the low surface energy of the alkyl chains. rsc.orgevonik.com Fluorinated alkyltrichlorosilanes can create surfaces that are both hydrophobic and oleophobic (oil-repellent). evonik.com
This surface modification can be used to create water-repellent coatings on various materials. gelest.com For instance, a hydrophobic surface was developed on a cyclic olefin copolymer (COC) microfluidic chip using 1H,1H,2H,2H-perfluorooctyl this compound (FOTS), increasing the water contact angle from approximately 86° to 115°. nih.gov The hydrophobicity of a surface can be tuned by controlling the reaction conditions; for example, by varying the amount of surface-adsorbed water during chemical vapor deposition of alkyltrichlorosilanes, the size of polymeric particles formed on the surface can be controlled, which in turn correlates with the water contact angle. rsc.org
Formation of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. wikipedia.org Alkyltrichlorosilanes are common precursors for forming robust SAMs on hydroxyl-bearing surfaces like silicon oxide. wikipedia.orgacs.org
The formation process involves the chemisorption of the trichlorosilyl head group onto the substrate. wikipedia.org This head group reacts with surface hydroxyl groups (or adsorbed water) to form covalent Si-O-Si bonds, anchoring the molecule to the surface and creating a cross-linked network between adjacent molecules. wikipedia.orgacs.org This process is followed by the slower organization of the alkyl tail groups, which align due to van der Waals interactions, resulting in a densely packed, ordered monolayer. wikipedia.org
The stability of these siloxane-anchored monolayers is significantly high due to the strong covalent bonds formed with the substrate, with a bond energy of approximately 452 kJ/mol. wikipedia.org The kinetics of SAM formation can be influenced by the solvent; for example, deposition from liquid carbon dioxide has been shown to be orders of magnitude faster than from vapor or organic solvents. acs.org The formation of well-ordered monolayers can be challenging, as uncontrolled polymerization can lead to the formation of thicker, disordered layers. acs.org However, under optimal conditions, trichlorosilanes can form high-quality SAMs that effectively alter the surface properties. For example, SAMs of octadecylthis compound (B89594) (OTS) can transform a hydrophilic silicon oxide surface into a highly hydrophobic one. researchgate.net
Development of Functionalizable Alkylthis compound Surface Modifiers
To create surfaces with specific chemical reactivity for applications like biosensors and biomedical devices, researchers have developed alkylthis compound modifiers with terminal functional groups. sigmaaldrich.comacs.orgscholaris.ca These modifiers allow for the subsequent covalent attachment of biomolecules or other chemical species. acs.orgscholaris.ca
The synthesis of these functionalized modifiers can be challenging due to the high reactivity of the this compound moiety. acs.org A common strategy involves synthesizing a precursor with the desired terminal group and an alkene at the other end. This alkene is then reacted with this compound via a platinum-catalyzed hydrosilylation reaction to attach the trichlorosilyl group just before use. acs.org This approach avoids exposing the sensitive this compound group to various reaction conditions during the synthesis of the functional part of the molecule. acs.orgacs.org
Several novel functionalizable alkylthis compound surface modifiers have been reported, bearing terminal groups such as:
Pentafluorophenyl (PFP) ester: Reacts readily with primary amines to form stable amide bonds. acs.org
Benzothiosulfonate (BTS): A thiol-reactive group used for immobilizing proteins and antibodies. acs.orgresearchgate.net
β-propiolactone (BPL): Another functional group for surface modification. acs.org
Maleimido: Used for its reactivity towards thiol groups, enabling the attachment of cysteine-containing peptides. nih.gov
These functionalizable adlayers serve as important platforms for the covalent and site-directed immobilization of biomolecules, enabling the development of advanced bioanalytical and biomedical technologies. acs.orgscholaris.caresearchgate.net
| Functional Group | Reactive Towards | Application Example |
| Pentafluorophenyl (PFP) ester | Primary amines | Covalent immobilization of amine-containing biomolecules. acs.org |
| Benzothiosulfonate (BTS) | Thiols | Attachment of intact antibodies and their fragments to stainless steel surfaces. researchgate.net |
| Maleimido | Thiols | Preparation of functionalized surfaces for attaching cysteine-containing peptides. nih.gov |
Applications in Coatings and Adhesives
This compound (TCS) and its organofunctional derivatives are fundamental to the formulation of advanced coatings and adhesives, primarily serving as adhesion promoters or coupling agents. gminsights.commarketresearchintellect.com The high reactivity of the trichlorosilyl group enables it to bond with inorganic substrates, while the organic functionality can be tailored to interact with various polymer matrices. This dual reactivity allows for the creation of a durable bridge between dissimilar materials, significantly enhancing the performance and longevity of the final product. gminsights.com
The primary mechanism involves the hydrolysis of the Si-Cl bonds in the presence of surface moisture on an inorganic substrate (like glass, metal, or ceramics) to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl groups on the substrate surface, forming stable covalent oxane bonds (e.g., Si-O-Metal). Simultaneously, the organofunctional group of the silane molecule co-reacts or entangles with the organic polymer matrix of the coating or adhesive. This molecular-level linkage improves interfacial adhesion, which is critical for preventing delamination, corrosion, and material failure. evonik.com
Silane coupling agents derived from this compound are instrumental in improving the chemical and mechanical stability of coatings and adhesives. gminsights.com They enhance resistance to water, chemicals, and ultraviolet (UV) radiation. gminsights.comevonik.com For instance, Methyl this compound (MTCS) is a key precursor for silane-based chemicals that bolster the durability and weather resistance of coatings used in demanding automotive, industrial, and construction applications. marketresearchintellect.com Bifunctional organosilanes, such as octane-1,8-diylbis(this compound), can act as cross-linking agents, reacting at both ends to create robust polymer networks for high-performance coatings and composites. ontosight.ai This cross-linking imparts improved strength and resilience to the material.
Specific research findings have highlighted the versatility of this compound derivatives in this field. For example, 3-(Trichlorosilyl)propyl methacrylate (B99206) is widely used as a coupling agent to improve the bond between materials like glass, metal, and resin in composites, adhesives, and coatings. ontosight.ai Similarly, octadecylthis compound (OTS) has been used to create superhydrophobic coatings with porous surface morphologies, demonstrating the ability to tailor surface properties like water repellency. researchgate.net
| This compound Derivative | Application Area | Key Research Finding/Function | Reference |
|---|---|---|---|
| General this compound-derived coupling agents | Coatings, Adhesives, Sealants | Enhances adhesion between organic polymers and inorganic substrates, improving water resistance and mechanical stability. | gminsights.com |
| Methyl this compound (MTCS) | Coatings, Paints | Acts as a precursor to silane derivatives that improve durability, adhesion, and weather resistance in high-performance coatings. | marketresearchintellect.com |
| 3-(Trichlorosilyl)propyl methacrylate | Adhesives, Sealants, Coatings | Functions as a silane coupling agent and cross-linker to improve bonding between glass, metal, and resins. | ontosight.ai |
| Octane-1,8-diylbis(this compound) | Coatings, Composites | Used in the synthesis of silane-modified polymers; acts as a bifunctional reagent for cross-linking. | ontosight.ai |
| Octadecylthis compound (OTS) | Specialty Coatings | Can be used to prepare superhydrophobic and high flashover strength coatings by creating specific surface morphologies. | researchgate.net |
Biomedical Materials Research (e.g., Biomaterial Development)
In the field of biomedical materials, this compound chemistry is a cornerstone for the surface modification of implants, biosensors, and other medical devices. acs.orgresearchgate.net The surface properties of a biomaterial dictate its interaction with the surrounding biological environment, influencing critical outcomes such as biocompatibility, osseointegration, and resistance to biofouling. researchgate.netresearchgate.net this compound and its derivatives offer a robust method for precisely engineering these surface properties. acs.org
The process, known as silanization, involves creating a self-assembled monolayer (SAM) of organosilanes on the biomaterial surface. acs.orgcankaya.edu.tr Many biomaterials, including titanium alloys, stainless steel, and silicon-based devices, possess native oxide layers with hydroxyl (-OH) groups. The trichlorosilyl head of the silane molecule reacts with these groups to form a stable, covalently bonded organic thin film. acs.orgcankaya.edu.tr This method is valued for being a rapid, inexpensive, and effective way to permanently alter the surface characteristics of a material without affecting its bulk properties. acs.orgcankaya.edu.tr
A key area of research is the functionalization of surfaces to control biological interactions. By choosing an alkylthis compound with a specific terminal functional group, researchers can tailor the surface chemistry for a desired application. acs.org For example, surfaces can be modified to:
Promote Cell Adhesion and Growth: Specific functional groups can be introduced to mimic the extracellular matrix, encouraging the adhesion and proliferation of desired cell types, which is crucial for tissue engineering and the integration of orthopedic implants. researchgate.net Research has shown that modifying titanium surfaces with octadecyl-trichlorosilane (OTS) can create uniform and orderly nano calcium phosphate (B84403) coatings, which are expected to improve the biocompatibility and stability of implants. researchgate.net
Resist Biofouling: Surfaces can be engineered to resist the non-specific adsorption of proteins and the formation of bacterial biofilms, a major cause of implant failure. acs.org
Immobilize Biomolecules: Functionalizable head groups like pentafluorophenyl (PFP) esters or benzothiosulfonates (BTS) can be incorporated into the silane molecule. acs.org These groups allow for the subsequent, site-specific covalent attachment of biomolecules such as enzymes, antibodies, or DNA, which is fundamental for developing highly specific biosensing platforms. acs.org
This ability to create customized, functional surfaces makes this compound chemistry a vital tool in advancing biomedical technology, from next-generation bone implants to highly sensitive diagnostic devices. acs.orgresearchgate.net
| This compound Derivative/Technique | Application Area | Key Research Finding/Function | Reference |
|---|---|---|---|
| Alkyltrichlorosilanes | Biosensors, Biomaterials | Used for surface engineering to create selective biosensing platforms and antifouling biomaterials. | acs.org |
| Octadecyl-trichlorosilane (OTS) | Bone Implants, Tissue Engineering | Used to modify titanium surfaces to control the deposition of calcium phosphate coatings, potentially improving implant stability and biocompatibility. | researchgate.net |
| Functionalizable Alkyltrichlorosilanes (e.g., with PFP, BTS, BPL groups) | Biosensors, Hybrid Materials | Enable the post-assembly, covalent immobilization of biomolecules (like polypeptides and oligonucleotides) for creating advanced biosensing platforms. | acs.org |
| Silanization (general) | Biomaterial Surface Modification | A low-cost, effective method for covalently modifying surfaces rich in hydroxyl groups (e.g., titanium, metal oxides) to improve biocompatibility and introduce functionality. | cankaya.edu.trnumberanalytics.com |
| 1,1'-(1,2-Ethanediyl)bis(1,1,1-trichlorosilane) | Biomedical Research | Explored for potential applications in the development of biomaterials and drug delivery systems. | ontosight.ai |
Analytical and Characterization Techniques for Trichlorosilane and Its Derivatives
Spectroscopic Analysis
Spectroscopic methods are pivotal in the analysis of trichlorosilane (TCS) and its derivatives, offering non-destructive and rapid assessment of purity, molecular structure, and reaction dynamics. These techniques rely on the interaction of electromagnetic radiation with the sample to provide detailed chemical information.
Near-Infrared (NIR) Spectroscopy for Trace Impurity Detection
Near-Infrared (NIR) spectroscopy is a powerful analytical tool for detecting and quantifying trace impurities in various substances. longdom.org This technique measures the absorption, reflection, or transmission of light in the near-infrared region of the electromagnetic spectrum, which corresponds to wavelengths between 700 and 2500 nanometers. longdom.org The interaction of NIR light with a sample induces molecular vibrations, providing information about the chemical bonds present, such as C-H, O-H, and N-H functional groups. longdom.org Its non-destructive nature and ability to penetrate materials make it highly suitable for online process monitoring and quality control. longdom.org In some applications, NIR spectroscopy can detect impurities at trace levels, typically in the range of 0.1% to 1% or even lower, depending on the substance and the specific impurity. mdpi.com
Quantitative Analysis of this compound in Silicon Tetrachloride
A significant application of NIR spectroscopy is the quantitative analysis of this compound as a trace impurity in high-purity silicon tetrachloride (SiCl₄). koreascience.kr This is particularly important in the semiconductor industry, where the purity of precursor materials directly impacts the quality of the final polysilicon product. rsc.org Research has demonstrated the feasibility of using a Near-IR spectrophotometer with an optical fiber to analyze the content of TCS in SiCl₄ without the need for sample pre-treatment. koreascience.kr
The quantitative analysis focuses on specific absorption bands of this compound. Strong absorption bands in the ranges of 5345–5116 cm⁻¹ and 4848–4349 cm⁻¹ are utilized for the determination of TCS. koreascience.kr Through this method, a detection limit for this compound impurity in silicon tetrachloride has been established at 0.005%. koreascience.kr This level of sensitivity highlights the capability of NIR spectroscopy for ensuring the high purity of SiCl₄ required in industrial applications. koreascience.kr
Table 1: NIR Spectroscopy Parameters for TCS Detection in SiCl₄
| Parameter | Value | Reference |
|---|---|---|
| Analytical Technique | Near-Infrared (NIR) Spectroscopy | koreascience.kr |
| Analyte | This compound (SiHCl₃) | koreascience.kr |
| Matrix | Silicon Tetrachloride (SiCl₄) | koreascience.kr |
| Key Absorption Bands | 5345–5116 cm⁻¹, 4848–4349 cm⁻¹ | koreascience.kr |
| Detection Limit | 0.005% | koreascience.kr |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of molecules. It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of atoms within a molecule.
¹H NMR and ¹³C NMR for Reaction Product Characterization
Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize the products of reactions involving this compound and its derivatives. For instance, in studies of the chlorination of chlorodimethylsilane (B94632), ¹H and ¹³C NMR were used to qualitatively analyze the reaction products. rsc.orgrsc.org Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) for analysis. rsc.orgrsc.org
In one study, the reaction between (CH₃)₂SiHCl and WCl₆ was analyzed. The main product was identified as (CH₃)₂SiCl₂ with ¹H NMR showing a peak at 0.81 ppm and ¹³C NMR showing a peak at 6.83 ppm. rsc.org This confirmed the conversion of the starting material into the dichlorinated product. rsc.org These techniques are often used in conjunction with gas chromatography (GC) to provide a comprehensive analysis of reaction mixtures. rsc.orgrsc.org
Table 2: NMR Chemical Shifts for a this compound Derivative Reaction Product
| Compound | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Reference |
|---|---|---|---|
| (CH₃)₂SiCl₂ | 0.81 | 6.83 | rsc.org |
Optical Emission Spectroscopy in Reaction Environments
Optical Emission Spectroscopy (OES) is a valuable in-situ diagnostic tool for monitoring plasma-enhanced chemical vapor deposition (PECVD) processes. researchgate.net It analyzes the light emitted from a plasma to identify the reactive species present and their relative concentrations. This technique is crucial for understanding the chemical kinetics during the deposition of silicon-based thin films from precursors like this compound. researchgate.netacs.org
In the context of depositing nanocrystalline silicon (nc-Si:H) films from a this compound source gas, OES is used to monitor the transition from amorphous to nanocrystalline silicon. researchgate.net By analyzing the OES data, researchers can identify key radicals of interest such as SiCl, SiCl₂, Hα, and Hβ. researchgate.net The intensities of these emission lines provide insights into the plasma chemistry and can be correlated with the properties of the deposited film. researchgate.netiphy.ac.cn For example, the evolution of these species can be tracked to monitor the crystallization rate under different hydrogen dilution ratios. researchgate.net
Chromatographic Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
Gas chromatography (GC) is a principal method for analyzing chlorosilanes, including this compound. wasson-ece.com It is widely used to determine the purity of TCS and to quantify trace impurities. wasson-ece.com Specialized GC systems are designed to handle the corrosive nature of chlorosilanes, often utilizing materials like Hastelloy®C or Monel 400 for tubing to prevent corrosion from chloride ions. wasson-ece.com
For high-purity analysis, the GC system is purged with an ultra-high purity inert gas like helium or argon. wasson-ece.com The separation of components is achieved using various column phases and multiple valve configurations. wasson-ece.com Different detectors, such as thermal conductivity detectors (TCD), flame ionization detectors (FID), and pulsed discharge helium ionization detectors (PDHID), are employed depending on the specific impurities being analyzed. wasson-ece.com For instance, GC has been used to analyze the products of chlorination reactions of this compound, with a thermal conductivity detector and hydrogen as the carrier gas. rsc.org
A significant challenge in the GC analysis of chlorosilanes is the presence of hydrogen chloride, which can cause peak tailing and interfere with the quantification of other components like monochlorosilane, dichlorosilane (B8785471), and this compound. google.com To address this, specific columns have been developed, such as those using a non-polar silicone oil supported on a fluorinated saturated hydrocarbon resin, which helps in suppressing the tailing of the hydrogen chloride peak. google.com
Furthermore, coupling GC with mass spectrometry (GC/MS) in selected ion monitoring (SIM) mode enhances detection sensitivity significantly. google.com This method allows for the detection of carbon-containing impurities in this compound at levels as low as 0.01 ppmw for methylsilanes and 0.05 ppmw for general hydrocarbons, which is about a tenfold improvement over conventional GC-FID methods. google.com
Table 3: Common Chromatographic Methods for this compound Analysis
| Technique | Application | Key Features/Detectors | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Purity analysis, trace impurity detection | TCD, FID, PDHID | wasson-ece.com |
| GC-TCD | Analysis of chlorination reaction products | Uses H₂ as carrier gas | rsc.org |
| GC/MS-SIM | Trace carbon-containing impurity analysis | High sensitivity (0.01-0.05 ppmw detection limit) | google.com |
| GC-ICP-MS | Determination of trace contaminants in specialty gases | Direct sampling of volatile liquids using a high-pressure switching valve | spectroscopyonline.com |
Gas Chromatography (GC) for Product Composition and Purity Analysis
Gas chromatography (GC) is a cornerstone technique for analyzing the composition and purity of this compound. Due to the highly reactive and pyrophoric nature of silanes, specialized handling and sampling procedures are imperative to ensure both safety and analytical accuracy. wasson-ece.com This often involves the use of orbital welding, face-sealing fittings, and high-purity components to prevent atmospheric contamination and sample decomposition. wasson-ece.com For chlorosilanes, which can be corrosive, materials like Hastelloy®C or Monel 400 are used for tubing to prevent corrosion. wasson-ece.com
Various GC configurations are employed to separate and quantify this compound and its impurities. These systems often utilize multiple valves, diverse column phases, and a range of detectors. wasson-ece.com Common detectors include:
Thermal Conductivity Detector (TCD): Often used for routine quality control, TCDs provide reproducible retention times. google.compaint.org A study on the chlorination of this compound used a GC equipped with a TCD and a 3-meter packed column to determine the mole fraction of the chlorosilane solution. rsc.org
Flame Ionization Detector (FID): While sensitive, the lower detection limit of GC-FID for impurities in this compound is around 0.1 ppmw for general organic compounds and methylsilanes, which may not be sufficient for high-purity applications. google.com
Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity, making it invaluable for identifying trace impurities. nih.gov GC-MS has been used to determine low-mass impurities in silane (B1218182), as well as heavier impurities like chlorosilanes. Unexpected peaks can sometimes be observed during Orbitrap GC-MS analysis of organosilicon compounds due to gas-phase reactions within the detector. wiley.com
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS): GC-ICP-MS is a powerful technique for measuring organometallic compounds and can be used for the analysis of volatile liquids like this compound. spectroscopyonline.com
The choice of column is critical for achieving effective separation. For instance, a column with a non-polar silicone oil on a fluorinated saturated hydrocarbon resin as the stationary phase can suppress the tailing of hydrogen chloride, which is often present in chlorosilane mixtures, thereby improving the accuracy of quantitative analysis. google.com Research has also shown that a combination of a non-polar and a medium-polar column connected in series allows for the simultaneous separation of chlorosilanes from both hydrocarbons and methylsilanes. google.com
The table below summarizes typical lower detection limits (LDLs) for various impurities in silane streams using gas chromatography.
| Impurity | Lower Detection Limit (LDL) |
| This compound (TCS) | 25 ppb |
| Silicon Tetrachloride (STC) | 25 ppb |
| Disilane (B73854) | 150 ppb |
| Disiloxane | 25 ppb |
Table based on data for trace impurities in high-purity silane streams. wasson-ece.com
Recent advancements have focused on improving detection limits to meet the stringent requirements of the semiconductor industry. For example, using GC/MS-SIM (Gas Chromatography/Mass Spectrometry-Selected Ion Monitoring) can lower the detection limit for carbon-containing impurities in this compound to 0.01 ppmw for methylsilanes and 0.05 ppmw for general carbon-containing compounds, a tenfold increase in sensitivity compared to GC-FID. google.com This enhanced analytical capability is crucial for producing high-purity polycrystalline silicon. google.com
Microscopy and Surface Analysis
The characterization of materials and byproducts associated with this compound extends beyond its bulk purity to include the analysis of particulates and thin films.
Scanning Electron Microscopy (SEM) for Particulate Analysis
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the morphology and size of particulate matter that may be present in this compound or generated during its use. While direct SEM analysis of liquid this compound is not typical, it is invaluable for examining solid derivatives and contaminants. For instance, in processes where this compound is used to produce polysilicon, SEM can be used to analyze the morphology of the deposited silicon. It can also be used to characterize any particulate contamination that could affect the performance of semiconductor devices.
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
Often coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. When analyzing particulates or residues related to this compound, EDX can identify the elemental composition, confirming the presence of silicon and chlorine, as well as any metallic or other contaminants. This is particularly important in the semiconductor industry, where even trace amounts of metallic impurities can be detrimental.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Thin Film Layering
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to characterize the composition of the uppermost atomic layers of a solid. In the context of this compound, ToF-SIMS is instrumental in analyzing the composition of thin films deposited via chemical vapor deposition (CVD) using this compound as a precursor. It can provide detailed information about the elemental and molecular composition of the film, including the presence of dopants, impurities, and the structure of different layers. This level of detail is critical for understanding and controlling the properties of semiconductor devices.
In-Situ Process Monitoring Technologies
Real-time monitoring of processes involving this compound is essential for process control and optimization, particularly in semiconductor manufacturing.
Quartz Crystal Microbalance (QCM) for Gas Flow and Deposition Monitoring
A Quartz Crystal Microbalance (QCM) is a mass-sensing device that can measure mass changes on the surface of a quartz crystal resonator in real-time. In processes utilizing this compound, such as atomic layer deposition (ALD) or CVD, a QCM can be integrated into the reaction chamber to monitor the deposition of thin films with sub-nanogram sensitivity. By tracking the change in resonance frequency of the crystal, the QCM provides real-time data on the film growth rate and thickness. This in-situ monitoring allows for precise control over the deposition process, ensuring the desired film characteristics are achieved. Furthermore, QCMs can be used to monitor the flow of this compound gas by measuring the mass change as the gas adsorbs onto the crystal surface, providing a means to control the precursor delivery to the reaction chamber.
Langasite Crystal Microbalance (LCM) for Film Thickness Trends
The Langasite Crystal Microbalance (LCM) is an advanced piezoelectric sensor used for in-situ, real-time monitoring of film deposition, such as that from this compound in a chemical vapor deposition (CVD) reactor. nii.ac.jpsemanticscholar.org Its high thermal stability makes it suitable for the high-temperature environments characteristic of CVD processes. mdpi.commdpi.com The principle behind LCM is that the resonant frequency of the langasite crystal changes in proportion to the mass deposited on its surface. semanticscholar.org This allows for highly sensitive measurements of film growth at the nanogram level. researchgate.net
In the context of this compound (TCS), LCM is employed to observe the trends in silicon film thickness during deposition. scirp.org Research has demonstrated that LCM is a convenient tool for evaluating the behavior of film deposition from various precursors. scirp.orgresearchgate.net For instance, studies have compared the deposition from this compound gas with that from other silicon precursors like monomethylsilane (MMS) and their mixtures at elevated temperatures. scirp.orgresearchgate.net
A key finding is that the film thickness trend observed with the LCM corresponds well with ex-situ measurements from a Transmission Electron Microscope (TEM). scirp.org In one study conducted at 600°C, the crystalline silicon film produced from this compound was found to be comparable in thickness to an amorphous silicon carbide film from monomethylsilane. scirp.orgresearchgate.net When a mixture of TCS and MMS was used, the resulting film was amorphous and the thinnest among the tested precursors. scirp.org The LCM can also detect subtle changes in the deposition process; for example, after the initial frequency drop due to the introduction of the heavy precursor gas, a gradual and continuous decrease is observed, which corresponds to the weight increase from the deposition of byproducts on the sensor's surface. semanticscholar.org
Interactive Table: LCM Film Deposition Findings Below is a summary of research findings using LCM to monitor film deposition from this compound and related precursors.
| Precursor Gas(es) | Temperature (°C) | Resulting Film Type | Relative Thickness Trend | Deposition Rate (nm/min) | Reference |
| This compound (TCS) | 600 | Crystalline Silicon | Comparable to a-SiC from MMS | Not specified | scirp.org |
| Monomethylsilane (MMS) | 600 | Amorphous Silicon Carbide | Comparable to c-Si from TCS | ~0.4 | researchgate.net |
| TCS + MMS Mixture | 600 | Amorphous | Thinnest | Not specified | scirp.org |
Quadrupole Mass Spectrometry (QMS) for Exhaust Gas Analysis
Quadrupole Mass Spectrometry (QMS) is a vital analytical technique used to analyze the composition of exhaust gases from chemical processes involving this compound. microtrac.comhoriba.com In a typical CVD process for silicon film deposition, a QMS analyzer is often installed at the exhaust of the reactor to provide in-situ measurements of the chemical species present in the gas stream. semanticscholar.orgresearchgate.net This allows for the identification of unreacted precursors, carrier gases, and reaction byproducts. researchgate.netpageplace.de
When this compound is used in a hydrogen carrier gas for silicon deposition, QMS analysis of the exhaust gas reveals several key species. researchgate.net The mass spectrum will show signals corresponding to the hydrogen carrier gas (m/z 2) and unreacted this compound (identified by its SiCl₃⁺ group near m/z 133). researchgate.net Crucially, QMS detects the presence of important byproducts and intermediate species. One of the most significant byproducts is dichlorosilylene (B1217353) (SiCl₂), which is identified by its corresponding ions in the mass spectrum (e.g., SiCl₂⁺). semanticscholar.orgresearchgate.net The formation of SiCl₂ is a key step in the deposition process, but it can also lead to the formation of undesirable oily silane byproducts, such as (SiCl₂)n, at the exhaust. semanticscholar.orgresearchgate.net
Research has shown a direct correlation between the process parameters and the composition of the exhaust gas. For example, increasing the concentration of hydrogen gas in the reactor leads to a decrease in the partial pressure of SiCl₂ detected by the QMS. semanticscholar.orgresearchgate.net This, in turn, correlates with a reduction in the deposition of oily byproducts on an LCM sensor also placed at the exhaust. semanticscholar.org Therefore, QMS provides critical data for optimizing CVD parameters to suppress the formation of unwanted byproducts. semanticscholar.org Other species detected in the exhaust from this compound processes can include silicon tetrachloride (SiCl₄) and various chlorosilanes. researchgate.netresearchgate.net
Interactive Table: Species Detected by QMS in this compound CVD Exhaust This table summarizes the chemical species typically identified in the exhaust gas during silicon deposition from this compound, as measured by QMS.
| Chemical Species | Chemical Formula | Typical Mass Group (m/z) | Significance | Reference |
| Hydrogen | H₂ | 2 | Carrier gas | researchgate.net |
| Dichlorosilylene | SiCl₂ | near 63, 98 (as SiCl⁺, SiCl₂⁺) | Key intermediate; precursor to oily byproducts | semanticscholar.orgresearchgate.net |
| This compound | SiHCl₃ | near 133 (as SiCl₃⁺) | Unreacted precursor | researchgate.net |
| Silicon Tetrachloride | SiCl₄ | Varies | Byproduct of decomposition | researchgate.netlindecanada.ca |
| Hydrogen Chloride | HCl | Varies | Byproduct of hydrolysis/decomposition | lindecanada.ca |
Q & A
Basic Research: How can trichlorosilane synthesis be optimized in fluidized-bed reactors?
Methodological Answer:
Fluidized-bed reactors are critical for this compound synthesis via the hydrogenation of silicon tetrachloride (SiCl₄) with metallurgical-grade silicon. Key parameters include:
- Temperature and Pressure : Operate at 500°C and 500 psig for near-equilibrium conversion using copper catalysts .
- Particle Size : Use silicon particles with a mean diameter of 150 microns for small-scale reactors (25 MT/yr) and 2.50 microns for larger plants (1000 MT/yr) to ensure efficient fluidization .
- Gas Velocity : Maintain superficial gas velocities of 0.25 ft/s (small reactors) and 0.5 ft/s (large reactors) to balance reaction kinetics and particle entrainment .
- Reactor Design : Optimize freeboard dimensions (e.g., 14" diameter expansion in small reactors) to minimize dust carryover and improve gas-solid contact .
Advanced Research: How do catalyst selection and reaction kinetics influence this compound yield and selectivity?
Methodological Answer:
Copper catalysts are widely studied for this compound synthesis, but their performance depends on:
- Kinetic Behavior : At high temperatures (>500°C), reactions are diffusion-controlled and first-order, while lower temperatures (<400°C) exhibit second-order kinetics .
- Catalyst Deactivation : Monitor copper sintering and silicon contamination using X-ray diffraction (XRD) and energy-dispersive spectroscopy (EDS) to maintain catalytic activity .
- Alternative Catalysts : Test chromium or Amberlyst A-21 resin for redistribution reactions, but validate reproducibility under industrial conditions due to conflicting patent claims .
Basic Research: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store in airtight containers in cool, dry, and ventilated areas away from metals and ignition sources .
- Reactivity Mitigation : Avoid water contact to prevent HCl gas formation; use inert gas purging (e.g., nitrogen) during transfers .
- Fire Safety : Deploy dry chemical suppressants (not water) for fires, and monitor for hydrogen re-ignition post-extinguishment .
Advanced Research: How can distillation processes improve this compound purity for semiconductor applications?
Methodological Answer:
- Heat-Pump-Assisted Distillation : Optimize column pressure (1–3 bar) and reflux ratios (5:1–10:1) to separate this compound from SiCl₄ and dichlorosilane .
- Thermodynamic Modeling : Use Aspen Plus® simulations to predict azeotropic behavior and validate with experimental vapor-liquid equilibrium (VLE) data .
- Impurity Profiling : Employ gas chromatography-mass spectrometry (GC-MS) to detect trace contaminants (e.g., boron, phosphorus) at ppb levels .
Basic Research: What analytical techniques are used to characterize this compound and its derivatives?
Methodological Answer:
- Spectroscopy : FT-IR (600–800 cm⁻¹ Si-Cl stretches) and NMR (¹H/²⁹Si) for structural confirmation .
- Thermodynamic Data : Reference NIST Chemistry WebBook for vapor pressure (Antoine equation parameters) and enthalpy of formation .
- Purity Assessment : Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify metallic impurities .
Advanced Research: How can reactor material corrosion be mitigated during this compound synthesis?
Methodological Answer:
- Material Selection : Replace carbon steel with Hastelloy C-276 or silicon carbide (SiC) liners to resist HCl-induced corrosion .
- Surface Passivation : Pre-treat reactor surfaces with this compound-derived silica coatings to reduce reactivity .
- In Situ Monitoring : Implement electrochemical impedance spectroscopy (EIS) to detect early-stage pitting corrosion .
Advanced Research: How do fluid dynamics in reactors affect this compound synthesis efficiency?
Methodological Answer:
- Computational Fluid Dynamics (CFD) : Model gas-solid flow patterns to identify dead zones and optimize distributor plate designs .
- Particle Entrainment : Use cyclone separators with 95% efficiency to recover fine silicon particles and minimize product loss .
- Scale-Up Challenges : Adjust bed height-to-diameter ratios (H/D > 5) to maintain fluidization homogeneity in pilot-scale reactors .
Basic Research: What are the environmental impacts of this compound byproducts, and how are they managed?
Methodological Answer:
- Byproduct Recycling : Condense unreacted HCl and SiCl₄ for reuse in hydrochlorination loops .
- Waste Treatment : Neutralize acidic effluents (pH > 6) with Ca(OH)₂ before discharge to prevent aquatic toxicity .
Advanced Research: How can this compound be utilized in novel applications like organic synthesis or nanomaterials?
Methodological Answer:
- Catalytic Reductions : Employ this compound with chiral catalysts (e.g., [16]) for enantioselective ketone reductions, optimizing solvent polarity (e.g., toluene) and catalyst loading (5–10 mol%) .
- Surface Functionalization : Graft this compound onto SiO₂ nanoparticles (1–2 nm) via vapor-phase deposition at 200°C for hydrophobic coatings .
Advanced Research: How to resolve contradictions between academic studies and industrial patent data on this compound processes?
Methodological Answer:
- Reproducibility Testing : Replicate patent conditions (e.g., Rohm and Haas Amberlyst A-21 catalyst) in controlled lab reactors, adjusting for scale effects .
- Data Triangulation : Cross-reference patent claims (e.g., US4044109A) with peer-reviewed kinetic studies to identify oversights in mass transfer or heat management .
- Industrial Collaboration : Partner with manufacturers (e.g., Wacker Chemie) to access proprietary reactor designs for academic validation .
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